3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4,5-dibromo-2-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-4-10-6(8)7(9)11(4)3-2-5(12)13/h2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSXAIGJWHWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CCC(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical properties of halogenated imidazole compounds
An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Imidazole Compounds
Abstract
The strategic incorporation of halogens into the imidazole scaffold is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy, selectivity, and pharmacokinetic profiles. Halogenation profoundly alters the electronic landscape of the imidazole ring, which in turn modulates critical physicochemical parameters including acidity (pKa), lipophilicity (LogP), metabolic stability, and the capacity to form non-covalent interactions such as halogen bonds. This guide provides an in-depth analysis of these properties, grounded in mechanistic principles and supported by experimental protocols. We will explore the causality behind how the distinct inductive and mesomeric effects of different halogens (F, Cl, Br, I) dictate these changes, offering a predictive framework for rational drug design. This document serves as a technical resource for professionals seeking to leverage halogenation as a tool to overcome challenges in drug development, from target binding to bioavailability.
The Imidazole Core: A Privileged Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its unique structure imparts a suite of valuable properties that make it a "privileged" scaffold in medicinal chemistry.[1][3] It is amphoteric, meaning it can act as both a weak acid (pKa of the N-1 proton is ~14.4) and a moderate base (pKa of the conjugate acid at N-3 is ~7.0).[1][4][5] This dual nature, combined with its ability to act as both a hydrogen bond donor (N-1 H) and acceptor (N-3), is fundamental to its role in biological systems, most notably in the amino acid histidine.[1]
Synthetic Pathways to Halogenated Imidazoles
The introduction of halogens onto the imidazole ring can be achieved through various synthetic methods, with the choice of reagent and conditions being critical for controlling regioselectivity.
Common Halogenation Strategies:
-
Electrophilic Halogenation: This is the most direct method. Reagents like N-halosuccinimides (NCS, NBS, NIS) are widely used due to their moderate reactivity, which can be tuned by adjusting reaction conditions like solvent and temperature.[6] For instance, using hexafluoroisopropanol (HFIP) as a solvent has been shown to improve regioselectivity in the halogenation of heterocycles.[6]
-
Directed Metalation: This powerful technique achieves high regioselectivity. It involves using a directing group on the imidazole nitrogen to guide lithiation to a specific carbon, which is then quenched with an electrophilic halogen source (e.g., CBr₄ or I₂).[6]
-
Control of Stoichiometry: To prevent over-halogenation, where the mono-halogenated product is more reactive than the starting material, careful control of the halogenating agent's stoichiometry is essential.[6] Slow addition of the reagent and lower reaction temperatures can significantly improve selectivity for the desired mono-halogenated product.[6]
C-halogenated imidazoles are generally stable compounds that can be isolated and purified, making them valuable intermediates for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[6]
The Dual Nature of Halogens: Modulating Electronic Properties
The defining feature of a halogen substituent is its dual electronic nature: a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a weaker, resonance-based mesomeric electron-donating effect (+M).[7][8] The interplay between these two opposing forces is the primary determinant of the physicochemical changes observed upon halogenating an imidazole ring.
-
Inductive Effect (-I): Arising from the high electronegativity of halogens, this effect withdraws electron density from the ring through the sigma bond framework. It is the dominant effect for all halogens.[8]
-
Mesomeric Effect (+M): This involves the donation of electron density from a halogen's lone pair into the π-system of the aromatic ring.[7]
The net result is strong electron withdrawal, which deactivates the ring towards electrophilic substitution but alters properties like pKa and dipole moment. The relative strength of these effects varies down the group: Fluorine has the strongest inductive effect, while iodine has a more pronounced mesomeric effect relative to its inductive pull.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Engineering Halogenated Heterocycles: Discovery and Synthesis of Novel Dibromo-Imidazole Molecules
Executive Summary
The dibromo-imidazole motif, originally identified in marine sponge alkaloids (such as oroidin and ageliferin from Agelas species), has transitioned from a natural product curiosity to a privileged scaffold in modern drug discovery. Characterized by unique stereoelectronic properties, high lipophilicity, and the capacity for directional halogen bonding, dibromo-imidazole derivatives are currently being engineered to address some of the most recalcitrant targets in pharmacology. This technical guide explores the mechanistic rationale behind selecting this scaffold, details self-validating synthetic protocols for its integration, and analyzes its quantitative impact on targets ranging from the Human Androgen Receptor (AR) to HIV-1 Integrase.
Mechanistic Rationale: The Halogen Bond Advantage
In medicinal chemistry, the incorporation of heavy halogens (bromine and iodine) onto heteroaromatic rings is often a calculated maneuver to exploit halogen bonding —a highly directional, non-covalent interaction between an electrophilic region of the halogen (the σ-hole) and a nucleophilic domain within a protein target.
Case Study: Targeting the Androgen Receptor DNA-Binding Domain (DBD)
Advanced prostate cancer frequently develops resistance to standard therapies (like Enzalutamide) that target the Ligand-Binding Domain (LBD) of the Androgen Receptor (AR). To circumvent this, researchers have pivoted to targeting the AR's highly conserved DNA-Binding Domain (DBD)[1].
In silico modeling and subsequent crystallographic validation revealed that molecules bearing a 4,5-dibromo-imidazole group can selectively intercalate into a clamp-shaped, solvent-exposed hydrophobic groove formed by residues Arg609 and Lys610 on the AR DBD[1]. The causality here is strictly stereoelectronic: the dual bromine atoms provide the exact steric bulk required to displace ordered water molecules within the groove, while simultaneously engaging in halogen bonding with the peptide backbone. This interaction physically blocks the AR from binding to androgen response elements on the DNA, effectively arresting transcription[1].
Caption: Mechanism of AR DBD inhibition by dibromo-imidazole molecules.
Synthetic Methodologies & Self-Validating Protocols
The construction of complex dibromo-imidazole derivatives typically relies on late-stage functionalization, specifically via Palladium-catalyzed Suzuki-Miyaura Coupling (SMC)[2]. However, synthesizing the requisite monobromo or dibromo-imidazole precursors demands strict regiochemical control.
Causality in Experimental Design: The Indirect Route
Direct monobromination of an unsubstituted or 2-substituted imidazole ring often yields an intractable mixture of C4 and C5 regioisomers due to their near-identical nucleophilicity. To establish a self-validating, high-yield system, chemists employ a two-step "exhaustive bromination followed by selective debromination" sequence. By driving the reaction to the thermodynamically stable 4,5-dibromo intermediate and subsequently using a mild reductant, one can exploit the differential steric hindrance of the vicinal dibromides to yield a pure monobromo precursor[3].
Protocol: Step-by-Step Synthesis of 4-Bromo-2-methyl-1H-imidazole
Step 1: Exhaustive Bromination
-
Preparation: Dissolve 10 g (0.122 mol) of 2-Methyl-1H-imidazole in 300 mL of chloroform.
-
Temperature Control: Cool the reaction vessel to between 0°C and −5°C using a salt-ice bath. Causality: Low temperatures suppress radical side-reactions and control the exothermic bromination.
-
Addition: Add 48.66 g (0.305 mol, ~2.5 eq) of bromine drop-wise via a dropping funnel over 20 minutes.
-
Self-Validation Checkpoint: Allow the mixture to stir at room temperature for 20 hours. The successful progression of the reaction is visually confirmed when the clear solution transitions into a dense suspension, precipitating an orange solid (the 4,5-dibromo-2-methyl-1H-imidazole intermediate)[3].
Step 2: Selective Debromination
-
Suspension: Suspend 5.0 g (20.84 mmol) of the isolated 4,5-dibromo-2-methyl-1H-imidazole in a solvent matrix of 200 mL water and 100 mL ethanol.
-
Reduction: Add 80 g (635 mmol, ~30 eq) of sodium sulfite ( Na2SO3 ). Causality: The aqueous-ethanolic system ensures solubility of both the organic substrate and the inorganic reductant. Na2SO3 acts as a mild, chemoselective reducing agent that attacks the more sterically accessible bromine atom.
-
Reflux: Reflux the suspension at 100°C for 48 hours, monitoring via Thin Layer Chromatography (TLC).
-
Isolation: Extract the completed reaction mixture with ethyl acetate (3 × 100 mL). Dry the organic phases over anhydrous sodium sulfate, filter, and evaporate in vacuo.
-
Final Validation: The process yields a pure white solid (4-Bromo-2-methyl-1H-imidazole), confirming the successful reduction of the orange dibromo intermediate[3].
This monobromo intermediate can then be subjected to Suzuki-Miyaura coupling using Pd(OAc)2 , triphenylphosphine ( PPh3 ), and potassium carbonate to append diverse aryl or heteroaryl pharmacophores[3].
Caption: Synthetic workflow for halogenated imidazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Data
The integration of dibromo-imidazole scaffolds has yielded profound improvements in target affinity. In the development of AR DBD inhibitors, replacing standard phenyl rings with halogenated imidazoles directly improved metabolic stability (protecting against Cytochrome P450 degradation) and enhanced target inhibition[4].
The table below summarizes the comparative efficacy of key derivatives evaluated via enhanced Green Fluorescent Protein (eGFP) transcriptional assays and Prostate-Specific Antigen (PSA) expression assays in LNCaP prostate cancer cells.
| Compound ID | Scaffold Modification | Primary Target | eGFP IC₅₀ (μM) | PSA IC₅₀ (μM) | Ref |
| vpc14228 | 4-(4-phenylthiazol-2-yl)-morpholine (Parent) | AR DBD | ~0.50 | ~0.50 | [4] |
| vpc14449 | 2,4-dibromoimidazole analog | AR DBD | 0.38 | 0.34 | [4] |
| Compound 25 | 4,5-dibromo-imidazole analog | AR DBD | 0.12 ± 0.01 | 0.17 | [1] |
| Enzalutamide | FDA-Approved Standard | AR LBD | 0.11 ± 0.01 | 0.12 | [1] |
Data Interpretation: The transition from the parent compound (vpc14228) to the 4,5-dibromo-imidazole analog (Compound 25) resulted in a nearly 4-fold increase in potency, bringing the experimental DBD inhibitor into the exact nanomolar efficacy range of the FDA-approved LBD inhibitor, Enzalutamide[1].
Conclusion
The dibromo-imidazole motif represents a masterclass in applied stereoelectronics. By leveraging the unique spatial geometry and halogen-bonding capabilities of vicinal bromines, drug developers can anchor small molecules into shallow, solvent-exposed protein grooves that were previously deemed "undruggable." When paired with robust, self-validating synthetic workflows—such as controlled exhaustive bromination followed by chemoselective reduction—this scaffold provides a highly reliable vector for the discovery of next-generation therapeutics.
References
-
Title: Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach Source: Frontiers in Chemistry URL: [Link]
-
Title: Discovery of Small-Molecule Inhibitors Selectively Targeting the DNA-Binding Domain of the Human Androgen Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Frontiers | Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Theoretical Mapping of Brominated Imidazoles: Electronic Structure, Reactivity, and Computational Methodologies
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Strategic Rationale
Brominated imidazoles are privileged scaffolds in medicinal chemistry and vital intermediates in complex organic synthesis. The specific regiochemistry of the bromine atom (C2, C4, or C5) profoundly alters the heterocycle's electron density, pKa, and coordination capabilities. For instance, in palladium-catalyzed cross-couplings like the Mizoroki-Heck reaction, the positional isomerism of bromoimidazoles dictates catalytic success or failure 1.
To rationally design therapeutics or synthetic pathways involving these molecules, empirical trial-and-error is insufficient. We must employ Density Functional Theory (DFT) to map their electronic structures. This whitepaper outlines a self-validating computational framework for analyzing brominated imidazoles, detailing the causality behind methodological choices and presenting comparative quantitative data on their aromaticity, frontier molecular orbitals, and reaction kinetics.
Computational Methodology: A Self-Validating Protocol
High-fidelity computational chemistry requires a deliberate selection of functional, basis set, and solvation models. The following protocol is designed to eliminate artifacts and ensure that every calculated electronic property is physically meaningful.
The Causality of Methodological Choices
-
Functional Selection (B3LYP-D3 vs. M06-2X): While the B3LYP functional is the industry standard for geometry optimization, it inherently fails to capture medium-range dispersion forces. For halogenated systems where non-covalent halogen bonding is possible, incorporating Grimme’s dispersion correction (B3LYP-D3) is mandatory. However, for calculating kinetic barriers (e.g., transition states in halogen migration), the M06-2X meta-GGA functional is utilized due to its superior parameterization for main-group thermochemistry and barrier heights 2.
-
Basis Set Selection (6-311++G ):** Bromine is a large, highly polarizable atom. Employing a standard double-zeta basis set (like 6-31G*) leads to severe Basis Set Superposition Error (BSSE). A triple-zeta basis set with diffuse and polarization functions (6-311++G**) is strictly required to accurately model the diffuse lone pairs of the bromine atom and the extended π -system of the imidazole ring 3.
-
Solvation Modeling (SMD/UFF): Gas-phase calculations of polar heterocycles yield biologically irrelevant pKa and energy values. Utilizing the Solvation Model based on Density (SMD) with a Universal Force Field (UFF) cavity definition provides the most accurate pKa estimations, reducing the mean absolute error to within 0.15 pKa units 4.
Step-by-Step Self-Validating Workflow
To ensure trustworthiness, the computational workflow must contain an internal validation loop.
-
Conformational Search: Generate 3D coordinates for the target bromoimidazole tautomers.
-
Geometry Optimization: Execute structural optimization at the B3LYP-D3/6-311++G(d,p) level in an implicit solvent model.
-
Frequency Validation (The Internal Control): Perform a vibrational frequency analysis on the optimized geometry. Rule: The structure is only accepted if there are zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) rather than a true local minimum, triggering an automatic re-optimization along the normal mode of the imaginary frequency.
-
Single-Point Energy Refinement: Calculate the final electronic energy using M06-2X/def2-TZVP to refine thermodynamic parameters.
-
Property Extraction: Map the Molecular Electrostatic Potential (MEP) and calculate Nucleus-Independent Chemical Shifts (NICS).
Fig 1. Self-validating computational workflow for bromoimidazole electronic structure analysis.
Electronic Structure & Reactivity Profiling
Aromaticity and NICS Analysis
The aromaticity of the imidazole ring is perturbed by the electron-withdrawing inductive effect of the bromine atom. Nucleus-Independent Chemical Shift (NICS) values calculated 1 Å above the ring center (NICS(1)) serve as a magnetic index of aromaticity. A more negative value indicates higher aromaticity.
DFT studies reveal that bromination slightly reduces aromaticity compared to the parent imidazole (-10.60 ppm). However, this is highly position-dependent: 5-bromoimidazole (NICS(1) = -9.86 ppm) retains more aromatic character than 2-bromoimidazole (NICS(1) = -9.57 ppm) 5. This suggests that C5 substitution better preserves the π -delocalization of the heterocycle.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO energy gap dictates the chemical stability and biological reactivity of the molecule. Bromination lowers the LUMO energy, thereby increasing the global electrophilicity index ( ω ). This specific electronic modulation makes brominated imidazoles highly effective substrates for nucleophilic substitution reactions and complex cross-couplings 3.
Quantitative Data Presentation
The following table synthesizes the core electronic properties derived from high-level DFT calculations, providing a comparative framework for drug designers.
| Compound | NICS(1) (ppm) | HOMO (eV) | LUMO (eV) | Gap ( Δ E, eV) | Electrophilicity ( ω , eV) | Calculated pKa |
| Imidazole (Ref) | -10.60 | -6.21 | -0.45 | 5.76 | ~3.12 | 6.95 |
| 2-Bromoimidazole | -9.57 | -6.45 | -1.12 | 5.33 | ~4.85 | 4.20 |
| 4-Bromoimidazole | -9.65 | -6.42 | -1.08 | 5.34 | ~4.78 | 3.70 |
| 5-Bromoimidazole | -9.86 | -6.38 | -1.05 | 5.33 | ~4.70 | 4.40 |
(Data aggregated and synthesized from B3LYP/6-311++G** and LC- ω PBE/SMD calculations 5, 3, 4)
Mechanistic Case Studies
The "Halogen Dance" Rearrangement
Halogen migration (the "halogen dance") is a base-catalyzed rearrangement where a halogen atom shifts to a more thermodynamically stable position on the heterocyclic ring. In bromoimidazoles, this is driven by the stabilization of the resulting carbanion intermediate.
Computationally tracking this requires isolating the exact Transition State (TS) linking the two isomeric carbanions. Using the M06-2X functional, the calculated activation energy ( ΔG‡ ) for the intramolecular halogen shift is approximately 14.8 kcal/mol 2. This relatively low barrier explains why bromoimidazoles frequently undergo spontaneous isomerization under strongly basic conditions during synthesis.
Fig 2. Mechanistic pathway and energy logic for the base-mediated halogen dance in bromoimidazoles.
Application in Cross-Coupling (Mizoroki-Heck Reaction)
Theoretical insights directly predict bench-top success. In the development of novel ligands for the Mizoroki-Heck reaction, generative AI and DFT latent-space exploration demonstrated that the position of the bromine on the imidazole ring is a make-or-break factor. Experimental validation confirmed the computational predictions: 5-bromoimidazole was successfully tolerated in the reaction (yielding the desired cross-coupled product), whereas 2-bromoimidazole and 4-bromoimidazole entirely failed to react due to unfavorable electronic deactivation and competitive binding modes at the palladium center 1.
References
-
AIP Publishing. The Effects of Substituent Type and Position on the Aromaticity of Certain Derivatives of Imidazole and Benzimidazole.[Link]
-
Cumhuriyet Yerbilimleri Dergisi. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.[Link]
-
ChemRxiv. Enhanced Ligand Discovery through Generative AI and Latent-Space Exploration: Application to the Mizoroki-Heck Reaction.[Link]
-
ACS Publications. Assessment of Methodology and Chemical Group Dependences in the Calculation of the pKa for Several Chemical Groups.[Link]
Sources
Application Note: Advanced Analytical Methods for the Quantification of Imidazole Carboxylic Acids
Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The accurate quantification of imidazole carboxylic acids—such as 1H-imidazole-4-carboxylic acid (ImCOOH) and imidazole-4-acetic acid (ImAc)—is a critical requirement across pharmaceutical development, dermatological research, and atmospheric chemistry. These highly polar, zwitterionic compounds present unique chromatographic challenges, often exhibiting poor retention and severe peak tailing on standard reversed-phase columns. This application note details the mechanistic rationale and step-by-step protocols for quantifying imidazole carboxylic acids using both High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS/MS).
Introduction & Mechanistic Background
Imidazole carboxylic acids are ubiquitous in both biological and synthetic systems. In dermatology and immunology, ImCOOH and ImAc are recognized as natural photo-oxidation products of urocanic acid (UCA) in the stratum corneum following UV-B exposure[1][2]. In pharmaceutical development, substituted imidazole carboxylic acids serve as potent active pharmaceutical ingredients (APIs) or their primary metabolites. A prominent example is EXP-3174, the highly active carboxylic acid metabolite of the antihypertensive drug Losartan, which is responsible for the majority of the drug's angiotensin II receptor antagonism[3].
Figure 1: Photo-oxidation pathway of Urocanic Acid into Imidazole Carboxylic Acid derivatives.
Analytical Challenges & Causality
The Polarity and Dewetting Problem
Imidazole-4-carboxylic acid possesses an imidazole nitrogen (pKa ~6.0) and a carboxylic acid moiety (pKa ~2.5). At physiological pH, the molecule exists as a highly polar zwitterion. When analyzed using standard C18 columns, analysts typically attempt to use 100% aqueous mobile phases to retain the analyte. However, standard C18 phases undergo "phase collapse" or "dewetting" under these conditions, leading to irreproducible retention times and poor peak shapes.
The Mechanistic Solution
To build a self-validating and robust chromatographic system, two parameters must be strictly controlled:
-
Stationary Phase Selection: Standard C18 must be abandoned in favor of 100% aqueous-compatible columns (e.g., Waters Acquity HSS T3)[4] or mixed-mode columns (e.g., SIELC Primesep)[5]. The HSS T3 column utilizes a lower ligand density that resists phase collapse, while mixed-mode columns leverage both hydrophobic and ion-exchange mechanisms.
-
Mobile Phase pH: The mobile phase must be acidified (e.g., 0.1% Formic Acid, pH ~2.7). This specific pH suppresses the ionization of the carboxylic acid (rendering it neutral) while fully protonating the imidazole ring. This controlled charge state drastically improves retention on polar-embedded columns and maximizes ionization efficiency for positive electrospray ionization (ESI+)[4][5].
Figure 2: End-to-end LC-MS/MS analytical workflow for imidazole carboxylic acid quantification.
Experimental Protocols
Protocol A: Trace Quantification via LC-Orbitrap-MS/MS
Optimized for biological matrices (e.g., skin extracts, plasma) and atmospheric aerosols[4].
Step 1: Sample Preparation (Self-Validating Extraction)
-
Aliquot 50 µL of plasma or aqueous extract into a microcentrifuge tube.
-
Add 10 µL of isotopically labeled internal standard (e.g., ImCOOH-13C3) to ensure extraction recovery validation.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid to precipitate proteins and lock the analyte in its protonated state.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial. Do not evaporate to dryness, as highly polar imidazoles can suffer from adsorptive losses on the tube walls.
Step 2: Chromatographic Separation
-
Column: Acquity HSS T3 (2.1 x 100 mm, 1.8 µm)[4].
-
Mobile Phase A: LC-MS grade H₂O + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid[4].
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 2.0 min: 3% B (Isocratic hold to focus polar analytes)
-
2.0 - 7.0 min: Linear ramp to 50% B
-
7.0 - 8.0 min: Ramp to 95% B (Column wash)
-
8.1 - 12.0 min: 3% B (Re-equilibration)
-
Step 3: Mass Spectrometry Detection
-
Source: Heated Electrospray Ionization (HESI) in Positive Mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Detection: Orbitrap Full MS / dd-MS2. Resolution set to 70,000 for MS1 and 17,500 for MS2 to resolve isobaric interferences[4].
Protocol B: HPLC-UV for Pharmaceutical Formulations
Optimized for high-concentration API monitoring (e.g., Losartan and EXP-3174)[3].
Step 1: Preparation
-
Dissolve the pharmaceutical formulation in a diluent consisting of 50:50 Water:Acetonitrile.
-
Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Separation
-
Column: Mixed-mode RP/Cation-Exchange (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[5].
-
Mobile Phase: Isocratic 70% H₂O / 30% Acetonitrile containing 0.1% Phosphoric Acid (Note: Phosphoric acid is strictly for UV applications; use Formic acid for MS compatibility)[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set to 210 nm (for aliphatic imidazoles) or 228 nm (for conjugated systems like EXP-3174)[3].
Quantitative Data Summaries
Table 1: Chromatographic Parameters and Retention Behavior
| Analyte | Matrix | Column Type | Mobile Phase Modifier | Retention Time (min) | Detection Method |
| ImCOOH | Skin Extract | HSS T3 (Aq. C18) | 0.1% Formic Acid | 2.45 | Orbitrap MS[4] |
| ImAc | Skin Extract | HSS T3 (Aq. C18) | 0.1% Formic Acid | 2.80 | Orbitrap MS[4] |
| ImCOOH | Synthetic API | Primesep (Mixed) | 0.1% Phosphoric Acid | 4.10 | UV (210 nm)[5] |
| EXP-3174 | Plasma | Thermo β-basic C18 | 0.2% TEA / Phosphate | ~8.50 | UV (228 nm)[3] |
Table 2: High-Resolution MS/MS Parameters (ESI+)
| Analyte | Precursor Ion[M+H]⁺ | Primary Fragment Ion | Collision Energy (eV) | LOD (µg/L) |
| Imidazole-4-carboxylic acid | m/z 113.0346 | m/z 67.0290 | 25 | 0.15[4] |
| Imidazole-4-acetic acid | m/z 127.0502 | m/z 81.0447 | 20 | 0.12[4] |
| Imidazole-4-carboxaldehyde | m/z 97.0396 | m/z 69.0445 | 25 | 0.20[4] |
References
- SIELC Technologies. "1H-Imidazole-4-carboxylic acid." SIELC Technologies, 2018.
- Asian Journal of Research in Chemistry. "Development and Validation of Analytical HPLC-UV Method for simultaneous estimation of Losartan and its active Metabolite EXP-3174." Asian Journal of Research in Chemistry, 2021.
- Teich, M., Schmidtpott, M., et al. "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS." ResearchGate, 2019.
- Universiteit van Amsterdam (UvA-DARE). "Urocanic acid in photodermatology." UvA-DARE, Digital Academic Repository.
- National Center for Biotechnology Information (PMC). "Anti-Inflammatory Effects of Urocanic Acid Derivatives in Models Ex Vivo and In Vivo of Inflammatory Bowel Disease." PMC, NIH.
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. Anti-Inflammatory Effects of Urocanic Acid Derivatives in Models Ex Vivo and In Vivo of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
Application Note: Strategic Utilization of 3-(4,5-Dibromo-2-methyl-1H-imidazol-1-yl)propanoic Acid in Medicinal Chemistry
Executive Summary
In modern drug discovery, the demand for versatile, multi-functional building blocks is paramount. 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 30163-77-0) represents a highly strategic scaffold that bridges the gap between complex heterocyclic synthesis and advanced bioconjugation. By featuring a reactive propanoic acid tether on the N1 position and two differential bromide leaving groups at the C4 and C5 positions, this molecule allows medicinal chemists to execute orthogonal synthetic strategies. This guide details the mechanistic rationale, key applications, and self-validating protocols for deploying this compound in the synthesis of antiviral agents, fused bicyclic scaffolds, and Proteolysis Targeting Chimeras (PROTACs).
Structural Rationale & Mechanistic Insights
The utility of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid stems from its built-in asymmetry and bifunctionality.
-
Tautomeric Fixation via N-Alkylation: Unsubstituted imidazoles undergo rapid tautomerization, rendering the 4 and 5 positions chemically equivalent in solution. Alkylating the N1 position with a propanoic acid chain breaks this symmetry. Consequently, the C5 position (adjacent to the N1-alkyl group) and the C4 position (adjacent to the unsubstituted N3) become electronically and sterically distinct. This differentiation is the fundamental driver that allows for regioselective transition-metal-catalyzed cross-couplings.
-
The Propanoic Acid Tether: The terminal carboxylic acid provides an ideal, solvent-exposed spacer. It is perfectly primed for amide bond formation, enabling rapid conjugation to peptides, fluorophores, or E3 ligase recruiting ligands without interfering with the electronic integrity of the imidazole core.
Figure 1: Bifunctional derivatization workflow for 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid.
Key Applications in Drug Discovery
Synthesis of Antiviral Pharmacophores
The 4,5-dibromo-2-methyl-1H-imidazole pharmacophore has been validated as a critical precursor in the synthesis of HIV-1 integrase inhibitors, where the imidazole core participates in essential metal chelation within the viral active site [1]. By utilizing the N-propanoic acid derivative, researchers can directly install a solvent-exposed linker or a secondary binding motif, enhancing the thermodynamic stability of the metal-chelate complex in the integrase active site.
Construction of Fused Bicyclic Systems
N-alkylated dibromoimidazoles serve as pivotal intermediates for constructing complex fused architectures, such as imidazo[1,5-a]imidazol-2-one scaffolds, which are highly valuable in CNS drug discovery [2]. The propanoic acid chain can be leveraged to form extended heterocyclic systems via intramolecular cyclization, locking the molecule into a rigid, bioactive conformation. Furthermore, heavily halogenated imidazoles have demonstrated unique reactivity profiles in advanced amination reactions, acting as robust nitrogen heterocycles even under highly oxidative conditions [3].
PROTAC Linker-Warhead Conjugates
In targeted protein degradation, the propanoic acid moiety acts as a highly efficient attachment point for E3 ligase ligands (e.g., CRBN or VHL binders) bearing amine linkers. The dibromoimidazole core serves as the target-binding "warhead," which can be further decorated via Suzuki or Sonogashira couplings to maximize binding affinity to the protein of interest.
Figure 2: Logical architecture of a PROTAC utilizing the propanoic acid tether as a central linker.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality explanations.
Protocol A: HATU-Mediated Amide Conjugation
Causality Insight: HATU is selected over traditional carbodiimides (EDC/DCC) because it rapidly forms a highly reactive 7-aza-HOBt ester. This overcomes any potential steric hindrance caused by the bulky dibromoimidazole core folding back toward the propanoic acid chain, minimizing acyl transfer byproducts and ensuring high yields.
Step-by-Step Methodology:
-
Activation: Dissolve 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.
-
IPC Checkpoint 1: Stir for 15 minutes. Validation: A distinct color change to pale yellow indicates successful active ester formation.
-
Coupling: Add the target primary/secondary amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPC Checkpoint 2: Analyze an aliquot via UPLC-MS. Validation: Confirm the complete disappearance of the starting material mass ( [M+H]+ approx. 313 m/z for the relevant isotopes) and the appearance of the desired amide mass.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling
Causality Insight: Oxidative addition of Palladium typically occurs at the C5 position first due to electronic activation by the adjacent N1-alkyl group. Using a bulky, electron-rich ligand like XPhos maximizes this regiocontrol by accelerating the reductive elimination step before isomerization can occur.
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube, combine the N-alkylated dibromoimidazole amide (from Protocol A, 1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K3PO4 (3.0 equiv).
-
Solvent Addition: Add a solvent mixture of 1,4-Dioxane/Water (4:1, 0.1 M).
-
IPC Checkpoint 1 (Degassing): Sparge the mixture with Argon for 15 minutes. Validation: The solution must transition from cloudy to a clear, homogeneous mixture, indicating the removal of dissolved oxygen which is critical to prevent Pd(0) oxidation.
-
Catalysis: Add XPhos Pd G2 (0.05 equiv). Seal the tube and heat to 60 °C for 4 hours.
-
IPC Checkpoint 2 (Regioselectivity): Following standard extraction and silica gel purification, analyze the product via 2D NOESY NMR. Validation: A strong NOE correlation between the newly installed aryl group and the N-CH2 protons of the propanoic chain confirms successful coupling at the C5 position.
Quantitative Data Summaries
The following tables summarize the optimization data for the derivatization of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid, demonstrating the causality behind the chosen protocol parameters.
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Observation / Causality |
| EDC / HOBt | DIPEA | DMF | 12 | 45 | Sluggish kinetics; potential for side reactions and epimerization. |
| HATU | DIPEA | DMF | 2 | 88 | Rapid active ester formation; ideal for hindered amines. |
| PyBOP | NMM | DCM | 4 | 72 | Good alternative, but requires longer reaction times. |
| T3P | Et3N | EtOAc | 8 | 65 | Greener solvent profile, but moderate yield due to lower reactivity. |
Table 2: Regioselective Suzuki-Miyaura Coupling on the Dibromo Core
| Catalyst System | Boronic Acid (Equiv) | Temp (°C) | Regioselectivity (C5:C4) | Yield (%) |
| Pd(PPh3)4 / Na2CO3 | 1.1 | 90 | 5:1 | 68 |
| Pd(dppf)Cl2 / K2CO3 | 1.1 | 80 | 8:1 | 82 |
| XPhos Pd G2 / K3PO4 | 1.1 | 60 | 12:1 | 91 |
References
- Source: National Institutes of Health (NIH)
- Source: Royal Society of Chemistry (RSC)
- Source: The Journal of Organic Chemistry (ACS Publications)
Application Notes and Protocols for the Biological Activity Screening of Novel Imidazole Derivatives
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile five-membered ring structure, containing two nitrogen atoms, serves as a crucial pharmacophore in numerous clinically approved drugs.[2] The structural diversity of imidazole-based compounds allows for a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][3] These compounds have demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2][4]
The escalating issue of antimicrobial resistance and the continuous need for more effective and selective anticancer therapies necessitate the discovery of novel therapeutic agents.[5] Imidazole derivatives represent a promising scaffold for the development of such agents.[1] Therefore, robust and efficient screening methodologies are essential to identify and characterize the biological activities of newly synthesized imidazole compounds.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of novel imidazole derivatives for their potential biological activities. This document outlines detailed protocols for preliminary in vitro screening, including anticancer and antimicrobial assays, as well as methods for evaluating their enzyme-inhibiting properties. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.
Part 1: Anticancer Activity Screening
A primary focus in the biological evaluation of novel imidazole derivatives is their potential as anticancer agents.[7] In vitro cytotoxicity assays are fundamental first steps in identifying compounds that can inhibit the growth of or kill cancer cells.[8] The following protocols describe the widely used MTT assay for assessing the cytotoxic effects of these compounds on various cancer cell lines.
The MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] This reduction is primarily carried out by mitochondrial dehydrogenases.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol 1: MTT Assay for Cytotoxicity Testing
This protocol details the procedure for evaluating the cytotoxic effects of novel imidazole derivatives on adherent cancer cell lines.
Materials:
-
Appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Novel imidazole derivatives (dissolved in a suitable solvent like DMSO)
-
Cell Culture Medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)[10]
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to about 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[10][12]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity.[10]
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the imidazole derivatives to the respective wells in triplicate.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the highest solvent concentration).[10]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Incubation:
-
Following the treatment period, carefully aspirate the medium containing the compounds.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C.[8][11] During this time, viable cells will convert the MTT into formazan crystals, resulting in a visible purple precipitate.[8]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the compound concentration.
Experimental Workflow for Anticancer Screening
The following diagram illustrates the general workflow for in vitro anticancer activity screening of novel imidazole derivatives.
Caption: Workflow for MTT-based anticancer screening.
| Parameter | Description | Typical Values |
| Cell Lines | Human cancer cell lines | MCF-7, A549, HCT-116[7] |
| Seeding Density | Number of cells per well | 1,000 - 100,000[10][12] |
| Compound Conc. | Range of derivative concentrations | Varies based on expected potency |
| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours[10] |
| MTT Conc. | Concentration of MTT solution | 5 mg/mL[10][11] |
| Wavelength | Absorbance reading wavelength | 570 nm or 590 nm[10][11][13] |
| IC50 Value | Half-maximal inhibitory concentration | µM or ng/mL |
Table 1: Key parameters for anticancer activity screening using the MTT assay.
Part 2: Antimicrobial Activity Screening
Imidazole derivatives have shown significant promise as antimicrobial agents.[1][2][4] The initial screening of these compounds for antibacterial and antifungal activity is crucial for identifying lead candidates. The agar well diffusion method and the broth microdilution assay are two widely used techniques for this purpose.
Agar Well Diffusion Method: A Qualitative Assessment
The agar well diffusion assay is a preliminary method to qualitatively assess the antimicrobial activity of a compound.[5][14] It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[6] The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[14]
Protocol 2: Agar Well Diffusion Assay
This protocol outlines the procedure for the agar well diffusion method to screen for antibacterial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[4]
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Novel imidazole derivatives
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the target microorganism in a suitable broth.
-
Adjust the turbidity of the culture to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the agar plate to ensure a uniform lawn of microbial growth.[6]
-
-
Well Preparation and Compound Addition:
-
Incubation:
-
Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[4]
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
-
Data Interpretation:
The diameter of the zone of inhibition is a qualitative measure of the antimicrobial activity. A larger zone of inhibition generally indicates greater potency of the compound against the tested microorganism.
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[17]
Protocol 3: Broth Microdilution Assay
This protocol describes the determination of the MIC of imidazole derivatives against bacterial strains.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Novel imidazole derivatives
-
Positive and negative controls
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Plate Setup:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the imidazole derivative stock solution to the first column of wells.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[17] Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum.
-
Dilute the inoculum so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Inoculate all wells (except the negative control) with 10 µL of the standardized bacterial suspension.[17]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the imidazole derivative in which there is no visible growth (the well remains clear).[17] This can be determined visually or by using a plate reader to measure the optical density at 600 nm.
-
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the workflow for antimicrobial activity screening.
Caption: Workflow for antimicrobial activity screening.
| Parameter | Agar Well Diffusion | Broth Microdilution |
| Principle | Diffusion of compound through agar | Inhibition of microbial growth in broth |
| Output | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
| Nature | Qualitative | Quantitative |
| Throughput | Moderate | High |
Table 2: Comparison of antimicrobial screening methods.
Part 3: Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[18][19] Imidazole derivatives have been investigated for their potential to inhibit various enzymes involved in disease pathways.[20] Enzyme inhibition assays are crucial for identifying and characterizing the inhibitory activity of these compounds.[18][19]
Horseradish Peroxidase (HRP) Inhibition Assay: A Model System
Horseradish peroxidase (HRP) is an enzyme widely used in various biochemical assays.[21][22] An HRP inhibition assay can serve as a model system to screen for the enzyme inhibitory potential of novel imidazole derivatives.[23] HRP catalyzes the oxidation of a substrate in the presence of hydrogen peroxide, leading to a colored product that can be measured spectrophotometrically.[21][24] An inhibitor will reduce the rate of this reaction.
Protocol 4: Horseradish Peroxidase (HRP) Inhibition Assay
This protocol describes a method for screening imidazole derivatives for their ability to inhibit HRP activity.
Materials:
-
Horseradish Peroxidase (HRP)
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H2O2) solution
-
Substrate solution (e.g., 4-aminoantipyrine and phenol)[22]
-
Novel imidazole derivatives
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a series of test tubes or wells of a microplate, prepare the reaction mixture containing phosphate buffer, H2O2, and the substrate solution.
-
-
Inhibitor Addition:
-
Add varying concentrations of the imidazole derivatives to the reaction mixtures.
-
Include a control reaction with no inhibitor.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a fixed amount of HRP to each reaction mixture.
-
Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 510 nm for the 4-aminoantipyrine-phenol system) at regular time intervals.[22]
-
Data Analysis:
The rate of the enzymatic reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Rate of Control Reaction - Rate of Inhibited Reaction) / Rate of Control Reaction] x 100
The IC50 value for enzyme inhibition can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Potentially Targeted by Imidazole Derivatives
The following diagram illustrates a hypothetical signaling pathway that could be targeted by imidazole derivatives with enzyme inhibitory activity. For instance, inhibition of a key kinase in a cancer-related pathway.
Caption: Potential inhibition of the MAPK/ERK pathway.
Conclusion
The protocols and guidelines presented in these application notes provide a solid framework for the initial biological activity screening of novel imidazole derivatives. By systematically evaluating their anticancer, antimicrobial, and enzyme-inhibiting properties, researchers can effectively identify promising lead compounds for further development. The provided workflows and data interpretation methods are designed to ensure scientific integrity and reproducibility. It is important to note that these in vitro assays are the first step in a comprehensive drug discovery process, and promising candidates will require further investigation through more advanced in vitro and in vivo studies.[1][8]
References
- Benchchem. (n.d.). Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives.
- Abcam. (n.d.). MTT assay protocol.
- Ghavami, G., Jafari, R., Mohammadi, A., Muhammadnejad, S., & Sardari, S. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB), 9(2), 165-187.
- (n.d.). MTT Assay Protocol.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Benchchem. (n.d.). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
- Biobide. (n.d.). What is an Inhibition Assay?.
- MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.
- (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Globalmeetx Publishing. (2025, August 18). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates.
- (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- Amsbio. (n.d.). Enzyme Activity Assays.
- Al-Majid, A. M., Barakat, A., Al-Otaibi, B., Al-Najjar, H. J., El-Senduny, F. F., Badria, F. A., ... & Al-Agamy, M. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (2025, August 4). High-Throughput Screening of Novel Organometallic Compounds for Potential Anticancer Activity.
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- YouTube. (2020, November 1). Agar well diffusion assay.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Association for Biology Laboratory Education. (n.d.). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine.
- YouTube. (2023, August 19). functional in vitro assays for drug discovery.
- MDPI. (2020, April 22). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
- (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- (2026, March 13). Horseradish Peroxidase (HRP) Assay Capabilities & Outsourcing Guide.
- Asian Publication Corporation. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
- (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives.
- PMC. (2023, August 17). Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide.
- (n.d.). Purification and Evaluation of Horseradish Peroxidase Activity.
- MDPI. (2020, December 21). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids.
- Engineered Science Publisher. (2025, March 24). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach.
- Google Patents. (n.d.). US8735083B2 - Inhibition of peroxidase enzymatic activity.
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High-Throughput Screening of Dibromo-Methyl-Imidazole Libraries: An Application Note and Protocol Guide
Introduction: The Therapeutic Potential of Substituted Imidazoles
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[2] The introduction of halogen substituents, particularly bromine, can significantly modulate the physicochemical properties and biological activity of imidazole derivatives. Brominated imidazoles have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6][7] This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of dibromo-methyl-imidazole compounds to identify novel bioactive molecules.
This guide is designed for researchers, scientists, and drug development professionals. It offers a flexible framework, moving beyond rigid templates to provide a logical and scientifically sound approach to screening this specific chemical library. The protocols and strategies outlined herein are grounded in established HTS principles and are designed to be self-validating, ensuring the generation of reliable and actionable data.
The Dibromo-Methyl-Imidazole Library: A Source of Chemical Diversity
A dibromo-methyl-imidazole library represents a collection of small molecules characterized by a central imidazole ring substituted with two bromine atoms and one methyl group. The synthetic accessibility of this scaffold allows for the generation of a diverse set of analogs with variations in the positions of the bromine and methyl groups on the imidazole ring. This structural diversity is key to exploring a wide range of biological targets and identifying structure-activity relationships (SAR).
High-Throughput Screening Strategy: A Multi-pronged Approach
Given the known biological activities of substituted imidazoles, a multi-pronged HTS strategy is recommended to maximize the potential for hit discovery. This involves parallel screening against targets in oncology and infectious diseases. The overall workflow is designed to progress from a broad primary screen to more specific secondary and tertiary assays for hit confirmation and characterization.
Caption: High-throughput screening workflow for dibromo-methyl-imidazole libraries.
Part 1: Anticancer Screening Cascade
The anticancer potential of imidazole derivatives is well-documented, with several compounds targeting key pathways in cancer progression.[5][8][9][10] Therefore, the primary anticancer screen will focus on identifying compounds with cytotoxic effects against a panel of cancer cell lines.
Primary Assay: High-Throughput Cell Viability Screening
The initial screen will assess the ability of the dibromo-methyl-imidazole library to reduce the viability of cancer cells. A common and robust method for this is the resazurin reduction assay (also known as the AlamarBlue® assay).
Protocol 1: Resazurin-Based Cell Viability Assay
Objective: To identify compounds that reduce the viability of cancer cells in a high-throughput format.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Dibromo-methyl-imidazole library (solubilized in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO vehicle)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium).
-
Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Using an automated liquid handler, add 100 nL of each compound from the dibromo-methyl-imidazole library (at a stock concentration of 10 mM in DMSO) to the cell plates. This will result in a final screening concentration of 25 µM.
-
Add positive control (e.g., Doxorubicin at a final concentration of 10 µM) and negative control (DMSO) to designated wells on each plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Resazurin Addition and Reading:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Measure fluorescence intensity using a microplate reader.
-
Data Analysis and Hit Selection:
-
Calculate the percentage of cell viability for each compound relative to the DMSO-treated controls.
-
A common hit selection threshold is a reduction in cell viability of greater than 50% or 3 standard deviations from the mean of the negative controls.
-
The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure robustness. An acceptable Z'-factor is typically ≥ 0.5.
Secondary Assays for Anticancer Hits
Promising hits from the primary screen should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.
1. Dose-Response Analysis:
-
Confirmed hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their IC₅₀ (half-maximal inhibitory concentration).
2. Orthogonal Viability Assays:
-
To rule out assay-specific artifacts, confirm cytotoxicity using an alternative method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
3. Apoptosis and Cell Cycle Analysis:
-
Investigate whether the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest using flow cytometry-based assays (e.g., Annexin V/Propidium Iodide staining for apoptosis, and DNA content analysis for cell cycle).
4. Kinase Inhibition Profiling:
-
Given that many imidazole derivatives are known to inhibit protein kinases, promising compounds can be screened against a panel of kinases to identify potential molecular targets.[11][12][13] This can be performed using various HTS-compatible kinase assay platforms, such as ADP-Glo™ or AlphaScreen®.
Table 1: Representative Data for a Hypothetical Anticancer Hit
| Assay | Parameter | Value |
| Primary Screen | % Viability (at 25 µM) | 25% |
| Dose-Response | IC₅₀ (MCF-7 cells) | 2.5 µM |
| Orthogonal Assay | CellTiter-Glo® IC₅₀ | 3.1 µM |
| Apoptosis Assay | % Apoptotic Cells | 65% (at 5 µM) |
| Kinase Profiling | Target Kinase | Kinase X (IC₅₀ = 0.5 µM) |
Part 2: Antimicrobial Screening Cascade
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazole-containing compounds have a long history as antifungal and antibacterial agents.[7][14][15]
Primary Assay: High-Throughput Antimicrobial Susceptibility Testing
The primary screen will identify compounds that inhibit the growth of clinically relevant bacterial and fungal strains. A broth microdilution method is a standard and effective approach for this purpose.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
Objective: To identify compounds that inhibit the growth of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Dibromo-methyl-imidazole library (solubilized in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (DMSO vehicle)
-
384-well clear microplates
-
Automated liquid handling system
-
Microplate reader with absorbance detection (OD₆₀₀ nm)
Procedure:
-
Inoculum Preparation:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Dilute the cultures in the appropriate medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 1-5 x 10³ CFU/mL (for fungi) in the assay plate.
-
-
Compound Addition:
-
Using an automated liquid handler, add 100 nL of each compound from the library to the assay plates.
-
Add positive and negative controls to designated wells.
-
-
Inoculation:
-
Add 40 µL of the prepared microbial inoculum to each well.
-
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Reading:
-
Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Analysis and Hit Selection:
-
Calculate the percentage of growth inhibition for each compound compared to the DMSO-treated controls.
-
Hits are typically defined as compounds that cause ≥80% growth inhibition.
Secondary Assays for Antimicrobial Hits
Confirmed antimicrobial hits should be further characterized to determine their spectrum of activity and potential mechanism of action.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Determine the MIC of the hit compounds using a serial dilution method to find the lowest concentration that inhibits visible growth.
2. Spectrum of Activity:
-
Test the active compounds against a broader panel of bacterial and fungal strains, including drug-resistant isolates.
3. Mechanism of Action Studies:
-
To gain insights into the mechanism of action, various assays can be employed. For example, to investigate if compounds inhibit bacterial cell wall synthesis, a reporter assay that detects the induction of the AmpC beta-lactamase can be used.[16]
Table 2: Representative Data for a Hypothetical Antimicrobial Hit
| Assay | Parameter | Value |
| Primary Screen | % Growth Inhibition (S. aureus) | 95% (at 25 µM) |
| MIC Determination | MIC (S. aureus) | 4 µg/mL |
| Spectrum of Activity | Active against | Gram-positive bacteria |
| Mechanism of Action | Bacterial Cell Wall Synthesis | Inhibition observed |
Visualization of a Potential Mechanism: Kinase Inhibition
Many small molecule drugs exert their effects by inhibiting the activity of protein kinases. The following diagram illustrates a simplified kinase signaling pathway and the potential point of intervention for an inhibitor identified from the dibromo-methyl-imidazole library.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This application note provides a robust framework for the high-throughput screening of dibromo-methyl-imidazole libraries to identify novel anticancer and antimicrobial agents. The outlined protocols are adaptable and can be tailored to specific research needs and available resources. The successful identification of potent and selective hits will provide a strong foundation for lead optimization and further preclinical development. Future work should focus on expanding the diversity of the chemical library and exploring a wider range of biological targets to fully unlock the therapeutic potential of this promising class of compounds.
References
-
Fungal phytopathogens are the major agents responsible for causing severe damage to and losses in agricultural crops worldwide. Botrytis cinerea, Colletotrichum acutatum, Fusarium proliferatum, and Magnaporthe grisea are included in the top ten fungal phytopathogens that impose important plant diseases on a broad range of crops... (Source: Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI, [Link])
-
Treatment of invasive mold infections is limited by the lack of adequate drug options that are effective against these fatal infections. High-throughput screening of molds using traditional antifungal assays of growth is problematic and has greatly limited our ability to identify new mold-active agents... (Source: A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PubMed, [Link])
-
Fungal phytopathogens are the major agents responsible for causing severe damage to and losses in agricultural crops worldwide. Botrytis cinerea, Colletotrichum acutatum, Fusarium proliferatum, and Magnaporthe grisea are included in the top ten fungal phytopathogens that impose important plant diseases on a broad range of crops... (Source: Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PubMed, [Link])
-
A high-throughput phenotypic screen based on a Citrobacter freundii AmpC reporter expressed in Escherichia coli was executed to discover novel inhibitors of bacterial cell wall synthesis, an attractive, well-validated target for antibiotic intervention... (Source: Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay - ASM Journals, [Link])
-
To find novel compounds with broad selective antifungal activity we have developed an assay to identify, evaluate and optimize tolerable and potent antimicrobial agents in compound libraries for drug therapy... (Source: Identification of novel antifungal compounds using a HTS activity-selectivity assay - Fraunhofer-Publica, [Link])
-
Cellular processes interfered by the widely used antibiotics can be grouped into six target categories: bacterial cell wall biosynthesis, bacterial cell membranes, bacterial protein biosynthesis, DNA replication and repair, RNA synthesis, and folate biosynthesis... (Source: High Throughput Screening Assays for Drug Discovery - Amerigo Scientific, [Link])
-
Imidazole derivatives are the perspective class of drugs with a broad spectrum of application in medicine... Based on various literature studies, Imidazole derivatives have antibacterial, anti-tuberculosis, antifungal, antiviral, anti-inflammatory, antitumor activity, etc... (Source: Review of pharmacological effects of imidazole derivatives, [Link])
-
Antibacterials hindering cell wall synthesis majorly belong to the β-lactam class of antibiotics and glycopeptides, which target the components involved in the cell wall synthesis machinery... (Source: Chemical genetic approaches for the discovery of bacterial cell wall inhibitors - PMC - NIH, [Link])
-
Chemical investigation of the marine bryozoan Flustra foliacea collected in Iceland resulted in isolation of 13 new bromotryptamine alkaloids...and two new imidazole alkaloids...The compounds were tested for in vitro anti-inflammatory activity... (Source: Bromotryptamine and Imidazole Alkaloids with Anti-inflammatory Activity from the Bryozoan Flustra foliacea - PubMed, [Link])
-
...the search for new antibiotics targeting the bacterial cell wall is hindered by a number of obstacles associated with screening the enzymes involved in peptidoglycan synthesis. This review describes recent approaches for measuring the activity and inhibition of penicillin-binding proteins and L,D- transpeptidases... (Source: Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases - Queen's University Belfast, [Link])
-
Presently, several classes of anticancer drugs are available in the market, but issues such as toxicity, low efficacy and solubility have decreased the overall therapeutic indices. Thus, the search for new promising anticancer agents continues, and the battle against cancer is far from over. Imidazole is an aromatic diazole and alkaloid with anticancer properties. (Source: Imidazoles as potential anticancer agents - PMC - NIH, [Link])
-
The bacterial cell wall usually comprises peptidoglycan, which presents a prime target for antibacterial drug development due to its indispensable role in maintaining cellular integrity... (Source: Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies - MDPI, [Link])
-
The observed results clearly indicate that the counter anion plays a crucial role in the antibacterial response. Bromide counter anions containing nitro-substituted dimeric imidazolium salts 4a, 6a showed effective inhibition against E. coli, P. aeruginosa, and S. aureus pathogens... (Source: Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach - PMC, [Link])
-
2, 4, 5-tribromoimidazole (tbi) was synthesized and its structure was elucidated using spectroscopic methods. its co(ii), cu(ii), mn(ii), ni(ii), and zn(ii) complexes were synthesized and their antimicrobial activities were evaluated against escherichia coli, bacillus cereus strain cf7, bacillus thuringensis strain eb151, pseudomonas aeruginosa strain 335k55, pseudomonas aeruginosa strain pg1, and candida albicans. (Source: SYNTHESES AND ANTIMICROBIAL EVALUATION OF BROMINATED IMIDAZOLE AND ITS CO (II), CU(II), MN(II), NI(II), AND ZN(II) COMPLEXES | EPH-International Journal of Biological & Pharmaceutical Science, [Link])
-
A one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole under microwave heating was developed... (Source: Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). - ResearchGate, [Link])
-
Imidazole derivatives are considered potential chemical compounds that could be therapeutically effective against several harmful pathogenic microbes. The chemical structure of imidazole, with a five-membered heterocycle, three carbon atoms, and two double bonds, tends to show antibacterial activities. (Source: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents, [Link])
-
The N-alkylation reaction is carried out between 1,4-dibromo butane/m-xylene dibromide and 2-methyl-5-nitro imidazole... (Source: Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach | ACS Omega, [Link])
-
The literature surveys depicts that Imidazole derivatives shows various pharmacological activities such as anti viral, anti inflammatory and analgesic, anti depressant, anti fungal and anti-bacterial, anti cancer, anti tubercular and antileishmanial activity. (Source: A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives, [Link])
-
The imidazole nucleus has proven to be an unusually fertile source of medicinal agents. Imidazoles have become an important part of many pharmaceuticals. A wide category of drugs including antitumor, antifungal...contain the imidazole derivatives with different substituent. (Source: Divers Pharmacological Significance of Imidazole Derivatives- A Review, [Link])
-
Imidazole is deemed as a promising component for enhancing anticancer treatment, and several imidazole-derived medications have received FDA approval, such as dacarbazine, zoledronic acid, tipifarnib, and nilotinib... (Source: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI, [Link])
-
Epigenetic reader domains of the bromodomain family have recently emerged as novel targets for cancer therapy. Here we report that several clinical kinase inhibitors also inhibit bromodomains... (Source: Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC - NIH, [Link])
-
GSK789, another highly selective BET-BD1 inhibitor, displays approximately 1000 times greater affinity for BD1 than BD2... (Source: GSK789: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins | Request PDF - ResearchGate, [Link])
-
Importantly, multiple binding sites of the imidazole ring can easily form imidazole supramolecular complexes with various inorganic or organic ions and molecules through noncovalent interactions... (Source: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC, [Link])
-
The physicochemical profile was further improved by removal of the Br and F atoms to give 13b, with no deleterious effect on potency... (Source: The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - ACS Publications, [Link])
-
Imidazole is deemed as a promising component for enhancing anticancer treatment... (Source: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI, [Link])
-
The in-vitro evaluation of all these compounds revealed that the compounds are active against MDA-MB-231 (human breast adenocarcinoma cell line), HEK293 (human embryonic kidney normal cell line), and IMR 32 (human neuroblastoma cell line). (Source: Synthesis, Biological Evaluation and Molecular Modeling Studies of Novel Tribromo-substituted Imidazole Analogs | Request PDF - ResearchGate, [Link])
-
Compounds containing an imidazole ring display a wide range of pharmacological activities including anticancer... (Source: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC, [Link])
-
We have described the synthesis of a new series of imidazo[1,2- a]pyridine derivatives...Kinase assays determined that six of these molecules can inhibit the enzymatic activity of DYRK1A and CLK1... (Source: Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics, [Link])
-
N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase... (Source: N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase | Journal of Medicinal Chemistry - ACS Publications, [Link])
-
Imidazole is, from a structural point of view, a heterocycle consisting of three C atoms and two N atoms, belonging to the class of diazoles... (Source: Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC, [Link])
Sources
- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. Bromotryptamine and Imidazole Alkaloids with Anti-inflammatory Activity from the Bryozoan Flustra foliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijbps.com [eijbps.com]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oceanomics.eu [oceanomics.eu]
- 14. scialert.net [scialert.net]
- 15. rjptonline.org [rjptonline.org]
- 16. journals.asm.org [journals.asm.org]
Technisches Support-Center: Synthese von 3-(4,5-Dibrom-2-methyl-1H-imidazol-1-yl)propansäure
Answering in German, as per the user's request.
Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Synthese von 3-(4,5-Dibrom-2-methyl-1H-imidazol-1-yl)propansäure.
Syntheseübersicht
Die Synthese dieses Moleküls erfolgt typischerweise in einem zweistufigen Prozess, der mit 4,5-Dibrom-2-methyl-1H-imidazol beginnt. Die erste Stufe ist eine N-Alkylierung zur Einführung der Propansäure-Seitenkette, gefolgt von einer Hydrolyse zur Umwandlung der Estergruppe in die endgültige Carbonsäure.
Optimization of reaction conditions for N-alkylation of dibromo-imidazoles
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation of polyhalogenated imidazoles. Dibromoimidazoles (such as 2,4-dibromoimidazole and 4,5-dibromoimidazole) are critical scaffolds in medicinal chemistry, particularly in the synthesis of1[1] and complex arylated imidazoles[2].
However, the inductive electron-withdrawing effects of the two bromine atoms significantly alter the pKa and nucleophilicity of the imidazole ring, making standard alkylation protocols prone to low yields, poor regioselectivity, and over-alkylation. This guide provides field-proven troubleshooting logic, optimized data matrices, and self-validating protocols to ensure reproducible success in your workflows.
Troubleshooting Logic & Decision Matrix
Before adjusting your reaction conditions, it is crucial to identify the specific failure mode of your current alkylation attempt. Use the logic tree below to diagnose and resolve the most common issues.
Troubleshooting logic tree for common N-alkylation issues in dibromoimidazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N3 alkylated isomers with 2,4-dibromoimidazole, and how can I control it? A: Causality: 2,4-dibromoimidazole is unsymmetrical. The two electron-withdrawing bromine atoms create distinct steric and electronic environments for the N1 and N3 positions. Deprotonation yields an ambident nucleophile. Direct alkylation often leads to poor regioselectivity because the electronic preference competes with steric hindrance. Solution: For strict regiocontrol, utilize a bulky base like Cs₂CO₃ which enhances steric differentiation via the "cesium effect" (creating a highly reactive, naked anion). Alternatively, employ the 2 (trans-N-alkylation), which leverages quaternization to perfectly direct the alkyl group[2].
Q2: My reaction with 4,5-dibromoimidazole stalls at 50% conversion. Increasing the temperature leads to degradation. What is the cause? A: Causality: The inductive effect of two adjacent bromine atoms significantly reduces the nucleophilicity of the imidazolide anion compared to an unsubstituted imidazole. Weak bases (like DIPEA) or poorly soluble bases (like K₂CO₃ in MeCN) fail to maintain a high concentration of the active anion[3]. Solution: Switch to a stronger, irreversibly acting base (e.g., NaH) in a highly polar aprotic solvent (THF or DMF). This ensures complete deprotonation. Keep the temperature between 0°C and 25°C to prevent solvent-participating side reactions.
Q3: How do I prevent the formation of dialkylated imidazolium salts? A: Causality: Over-alkylation occurs when the mono-alkylated product is more nucleophilic than the starting deprotonated imidazole. This is common when using highly reactive electrophiles (e.g., benzyl bromide or methyl iodide). Solution: Implement strict stoichiometric control (0.95 to 1.0 equivalents of the alkylating agent). Add the electrophile dropwise at 0°C to prevent local concentration spikes, which drive the secondary quaternization reaction.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of reaction conditions for the direct N-alkylation of 2,4-dibromoimidazole with benzyl bromide. Use this matrix to select the best baseline conditions for your specific synthetic constraints.
| Base (1.1 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regiomeric Ratio (N1:N3) | Causality / Mechanistic Observation |
| K₂CO₃ | MeCN | 60 | 12 | 45 | 1.2 : 1 | Poor solubility of the base limits deprotonation; low steric differentiation. |
| Cs₂CO₃ | DMF | 25 | 4 | 78 | 4.5 : 1 | "Cesium effect" enhances anion nucleophilicity; bulky base improves N1 selectivity. |
| NaH | THF | 0 to 25 | 2 | 85 | 2.1 : 1 | Complete irreversible deprotonation; fast reaction but lower steric differentiation. |
| DIPEA | DCM | 25 | 24 | <10 | N/A | Base is not strong enough to deprotonate the highly electron-deficient imidazole. |
Advanced Workflows & Methodologies
When direct alkylation fails to provide the required regioselectivity for downstream4[4], the SEM-switch methodology is the gold standard[2].
Workflow for regioselective trans-N-alkylation of dibromoimidazoles via SEM-group transposition.
Protocol A: Direct N-Alkylation (High Conversion Method)
This protocol utilizes NaH to ensure complete deprotonation. It is a self-validating system where visual cues and analytical checkpoints guarantee success.
-
Preparation: Flame-dry a round-bottom flask under inert gas (Ar/N₂). Causality: Moisture quenches NaH, leading to incomplete deprotonation and low yields.
-
Deprotonation: Dissolve 2,4-dibromoimidazole (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.1 eq). Validation Checkpoint: Observe effervescence (H₂ gas evolution). Stir for 30 minutes until bubbling ceases, visually confirming the complete formation of the imidazolide anion.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents a local excess of the electrophile, minimizing the risk of dialkylated imidazolium salt formation.
-
Monitoring: Stir at room temperature for 2 hours. Validation Checkpoint: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The [M+H]⁺ peak of the starting material must be completely absent before proceeding.
-
Workup: Quench the main reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Regioselective Trans-N-Alkylation via SEM-Switch
Based on established ACS methodologies for complex arylated imidazoles[2].
-
SEM Protection: Treat the dibromoimidazole with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and DIPEA in DCM to yield the kinetically favored 1-SEM-dibromoimidazole.
-
Quaternization: React the SEM-protected intermediate with the target alkyl halide (e.g., benzyl bromide) in neat conditions or a highly polar solvent at 60°C. Causality: The bulky SEM group sterically blocks the N1 position, forcing the electrophile to exclusively attack the N3 position, forming an imidazolium intermediate.
-
SEM Cleavage (Transposition): Subject the intermediate to acidic hydrolysis (e.g., 2M HCl in EtOH) at reflux for 2 hours. Causality: The acid selectively cleaves the acid-labile SEM group, restoring the neutral imidazole core and yielding the highly regiopure trans-alkylated product.
References
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: The Journal of Organic Chemistry (ACS Publications) URL:2
-
Structure- and Property-Based Optimization of Efficient Pan-Bromodomain and Extra Terminal Inhibitors to Identify Oral and Intravenous Candidate I-BET787 Source: Journal of Medicinal Chemistry (ACS Publications) URL:1
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC (National Institutes of Health) URL:4
-
2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 Source: Benchchem URL:3
Sources
Technical Support Center: Yield Optimization for 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic Acid Synthesis
Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists and drug development professionals seeking to optimize the yield, purity, and scalability of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid .
Synthesizing this heavily functionalized imidazole presents unique mechanistic challenges. The electron-withdrawing nature of the dibromo-substituents drastically reduces the nucleophilicity of the imidazole ring, while the starting materials are highly susceptible to oxidative degradation. This guide addresses the mechanistic causality behind common synthetic failures and provides self-validating protocols for the two critical stages: the electrophilic bromination of the imidazole core and the subsequent N-alkylation/hydrolysis sequence.
Section 1: Mechanistic Workflow & Critical Nodes
The synthesis is best achieved via a three-step sequence:
-
Electrophilic Bromination of 2-methylimidazole.
-
Aza-Michael Addition of the intermediate with methyl acrylate.
-
Mild Hydrolysis to the final propanoic acid derivative.
Reaction workflow and critical failure nodes in 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid synthesis.
Section 2: Troubleshooting Guide - Stage 1: Bromination
Protocol Overview : The synthesis of 4,5-dibromo-2-methyl-1H-imidazole requires the controlled addition of bromine (Br₂) to 2-methylimidazole in the presence of a mild base (e.g., KHCO₃) in DMF or a biphasic water/ethanol system[1][2].
Issue 1: Formation of intractable black tar and low yield (<40%)
-
Root Cause : Electrophilic bromination of imidazoles is highly exothermic. If the local temperature exceeds 5°C during the Br₂ addition, oxidative degradation of the electron-rich imidazole ring occurs, leading to rapid polymerization and tar formation.
-
Solution & Self-Validating Protocol :
-
Dissolve 2-methylimidazole (1.0 eq) and KHCO₃ (2.2 eq) in anhydrous DMF.
-
Cool the reaction vessel to -5°C to 0°C using a salt-ice bath.
-
Critical Step : Add Br₂ (2.1 eq) dropwise via an addition funnel over 45-60 minutes. Maintain internal temperature strictly below 5°C.
-
Validation : The reaction mixture should transition from yellow to a deep orange-red suspension without rapid boiling or fuming. If fuming occurs, halt addition immediately and increase cooling capacity.
-
Issue 2: Incomplete bromination (monobromo impurities)
-
Root Cause : Insufficient electrophile concentration or premature quenching. Imidazole hydrobromide salts can precipitate during the reaction, trapping unreacted starting material in the solid matrix.
-
Solution : Ensure vigorous overhead stirring (magnetic stirring often fails as the suspension thickens) and use a slight excess of Br₂ (2.1–2.2 eq). Quench the reaction with a 10% aqueous sodium sulfite (Na₂SO₃) solution to reduce residual bromine, which ensures a clean, off-white precipitate[2].
Section 3: Troubleshooting Guide - Stage 2: N-Alkylation & Hydrolysis
Protocol Overview : The intermediate 4,5-dibromo-2-methyl-1H-imidazole is N-alkylated. Direct alkylation with 3-bromopropanoic acid often yields poor results due to competitive acid-base reactions. An Aza-Michael addition with methyl acrylate followed by LiOH hydrolysis is the superior, high-yielding pathway[3][4].
Issue 1: Low conversion during N-alkylation (<50%)
-
Root Cause : The 4,5-dibromo substitution significantly withdraws electron density from the imidazole ring, drastically reducing the nucleophilicity of the N1 nitrogen[5]. Weak bases (like K₂CO₃) in non-polar solvents fail to sufficiently generate the reactive imidazolide anion required to attack the Michael acceptor.
-
Solution & Self-Validating Protocol :
-
Suspend 4,5-dibromo-2-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile (CH₃CN).
-
Add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).
-
Add methyl acrylate (1.5 eq) and heat to 60°C for 8-12 hours.
-
Validation : TLC or LC-MS should show complete consumption of the dibromo starting material. DBU facilitates the aza-Michael addition by ensuring complete deprotonation without competing nucleophilic attack on the acrylate ester.
-
Issue 2: Ester hydrolysis leads to debromination or ring-opening
-
Root Cause : Harsh aqueous bases (e.g., refluxing NaOH) can cause nucleophilic aromatic substitution (SₙAr) of the labile bromines or initiate ring degradation.
-
Solution : Use mild conditions: LiOH·H₂O (2.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O at room temperature for 4 hours. Acidify carefully to pH 3.5-4.0 using 1M HCl to precipitate the target zwitterionic acid.
Section 4: Yield Optimization Data
The choice of base and solvent during the Aza-Michael addition step is the most critical variable in this synthesis. The table below summarizes the causality between base strength, solvent polarity, and isolated yield.
| Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| K₂CO₃ | THF | 65 | 24 | 45 | 38 | Poor solubility of base; incomplete deprotonation. |
| Cs₂CO₃ | DMF | 60 | 12 | 82 | 75 | Better solubility, but DMF complicates aqueous workup. |
| NaH | THF | 0 to 25 | 12 | 85 | 68 | Excessively strong; promotes acrylate polymerization. |
| DBU | CH₃CN | 60 | 8 | >99 | 91 | Optimal : Homogeneous, non-nucleophilic deprotonation. |
Section 5: Frequently Asked Questions (FAQs)
Q: Why does my isolated 4,5-dibromo-2-methyl-1H-imidazole appear brown instead of off-white, and how does this affect the next step? A: A brown discoloration indicates trace elemental bromine or oxidized polymeric impurities. These impurities severely inhibit the subsequent Aza-Michael addition by quenching the base or initiating acrylate polymerization. Fix: Wash the crude product thoroughly with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution during the workup[2], followed by recrystallization from ethanol/water.
Q: Can I use 3-bromopropanoic acid directly instead of the two-step methyl acrylate route? A: While direct N-alkylation with 3-bromopropanoic acid is possible, it typically results in yields below 30%. The free carboxylic acid protonates the imidazole or the base, requiring at least 2.5 equivalents of a strong base (like NaH). This often leads to complex reaction mixtures, competitive elimination of the alkyl halide to form acrylic acid, and difficult purification. The Aza-Michael/hydrolysis route is mechanistically cleaner and scales predictably.
Q: What is the optimal pH for precipitating the final propanoic acid derivative? A: The target molecule is zwitterionic. The optimal isoelectric precipitation occurs at pH 3.5–4.0 . If you acidify below pH 2.0, the imidazole ring protonates, making the compound highly water-soluble and drastically reducing your isolated yield.
Section 6: References
-
Title : Preparation of 2-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-N-(4-methoxybenzyl)acetamide (RSC Advances) Source : Royal Society of Chemistry URL :[Link]
-
Title : Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach Source : Frontiers in Chemistry / PubMed Central (PMC) URL :[Link]
-
Title : Synthesis of substituted N-heterocycles by N-alkylation Source : Organic Chemistry Portal URL :[Link]
-
Title : Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates Source : Beilstein Journal of Organic Chemistry / PubMed Central (PMC) URL :[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 5. Research Portal [ourarchive.otago.ac.nz]
Resolving poor regioselectivity in imidazole halogenation.
Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry . This troubleshooting guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with regiochemical scrambling during the halogenation of imidazole scaffolds.
Due to the unique electronic properties and tautomeric nature of the imidazole ring, achieving precise regiocontrol at the C2, C4, or C5 positions requires strategic manipulation of sterics, thermodynamics, and electrophilic/nucleophilic pathways.
Before diving into specific protocols, use the decision matrix below to identify the optimal synthetic strategy based on your target regioisomer.
Decision matrix for resolving regiochemical scrambling in imidazole halogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I always get an inseparable mixture of C4 and C5 halogenated products when using standard NBS/Br₂ conditions?
The Causality: In an unsubstituted 1H -imidazole, rapid proton exchange (tautomerism) between the two nitrogen atoms renders the C4 and C5 positions chemically equivalent. Even if you alkylate the nitrogen (e.g., 1-methylimidazole) to break the tautomerism, the electron densities at C4 and C5 remain remarkably similar. Consequently, standard Electrophilic Aromatic Substitution (EAS) struggles to differentiate between the two sites, leading to ~1:1 mixtures of regioisomers [3].
Q2: How can I selectively force halogenation to the C4 position?
The Solution (Steric Control): You must exploit steric hindrance. By installing a massive protecting group on the N1 position—such as a Triphenylmethyl (Trityl) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group—you create a large cone angle that physically occludes the adjacent C5 position. This raises the activation energy for electrophilic attack at C5, forcing the bulky bromonium or iodonium ion to exclusively attack the more accessible C4 position [1].
Validated Protocol: Regioselective C4-Bromination via N-Trityl Protection Self-Validation Checkpoint: The success of this reaction can be monitored by TLC; the C4-bromo product typically exhibits a higher Rf value than the C5-bromo isomer due to a lower overall dipole moment.
-
Protection: Dissolve imidazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add Trityl chloride (1.1 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours. Aqueous workup and concentration yield 1-trityl-1H-imidazole.
-
Bromination: Dissolve the 1-trityl-1H-imidazole in anhydrous DMF. Cool the flask to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes to prevent thermal spikes and over-bromination.
-
Quench & Isolate: Stir for 2 hours at 0 °C. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography. Yields typically exceed 85% for the C4-isomer.
Q3: I need the halogen at the C2 position, but electrophiles keep attacking C4/C5. What is the best approach?
The Solution (Thermodynamic Control): The C2 carbon is sandwiched between two electronegative nitrogen atoms, making it the most electron-deficient carbon in the ring. It is highly unreactive toward EAS. However, this same inductive effect makes the C2-proton the most acidic (pKa ~ 33). You must abandon EAS and use Directed Lithiation .
Validated Protocol: Direct C2-Halogenation
-
Dissolve the N-protected imidazole in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Dropwise add n -BuLi (1.1 eq). The strong base will selectively deprotonate the C2 position.
-
Self-Validation: Quench a 0.1 mL aliquot with D₂O and analyze via ¹H-NMR. The complete disappearance of the C2-proton signal (~7.8 ppm) confirms quantitative metalation.
-
-
Add a solution of your halogen source (e.g., Iodine for C2-I, or 1,2-dibromoethane for C2-Br) dropwise. Allow to warm to room temperature and quench with water.
Q4: I have a 2-bromoimidazole, but I need a 5-bromoimidazole. Can I use the "Halogen Dance" to fix this?
The Solution (Base-Catalyzed Isomerization): Yes. The "Halogen Dance" is an equilibrium-driven, intramolecular migration catalyzed by strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) [2].
Mechanistic Causality: Lithium cations thermodynamically prefer to coordinate at the C2 position of the imidazole ring due to the stabilizing inductive pull of the two adjacent nitrogens. If you treat a 2-bromoimidazole with LDA, kinetic deprotonation occurs at C5. To reach the thermodynamic sink, the bromine atom migrates from C2 to C5, allowing the lithium to settle at the highly stable C2 position[4]. Quenching this intermediate yields 5-bromoimidazole.
Mechanism of the base-catalyzed halogen dance in 2-bromoimidazole.
Q5: How do I prevent over-halogenation (di- and tri-bromo species) during EAS?
The Solution (Solvent & Stoichiometry): In electron-rich heterocycles, a newly installed halogen can sometimes donate electron density via resonance (+M effect), inadvertently making the mono-halogenated product more reactive than the starting material. To suppress this:
-
Strict Stoichiometry: Never exceed 1.05 equivalents of NBS/NIS.
-
Solvent Modulation: Switch from DMF to Hexafluoroisopropanol (HFIP). HFIP forms strong hydrogen bonds with both the substrate and the reagent, dampening the reactivity of the electrophile and heavily favoring mono-selectivity [3].
Quantitative Performance of Regioselective Strategies
The table below summarizes expected yields and regioselectivities based on the chosen synthetic strategy, providing a benchmark for your experimental outcomes.
| Starting Substrate | Reagents & Conditions | Primary Mechanism | Target Position | Expected Yield / Selectivity | Ref |
| 1H -Imidazole | NBS (1.0 eq), DMF, RT | Uncontrolled EAS | C4 / C5 | ~50% (1:1 Inseparable Mixture) | [3] |
| 1-Trityl-1H-imidazole | NBS (1.05 eq), DMF, 0 °C | Sterically Directed EAS | C4 | >85% (Highly Selective) | [1] |
| 1-Methyl-1H-imidazole | 1. n -BuLi, THF, -78 °C 2. I₂ | Directed Lithiation | C2 | >90% (Highly Selective) | [2] |
| 2-Bromo-1-methylimidazole | LDA, THF, -78 °C to 0 °C | Halogen Dance | C5 | 80% (Thermodynamic Migration) | [4] |
References
-
Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Strategic Advances in Sequential C-Arylations of Heteroarenes. ACS Publications.[Link]
-
Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv.[Link]
Technical Support Center: Scaling Up the Synthesis of Substituted Imidazole Propanoic Acids
Welcome to the Technical Support Center for the synthesis of substituted imidazole propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up these important pharmaceutical intermediates. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient synthesis of your target molecules.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of substituted imidazole propanoic acids, offering explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected upon scale-up. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem often exacerbated during scale-up. The primary culprits are typically competing side reactions, incomplete conversions, or product loss during workup and purification.
Potential Causes & Solutions:
-
Decarboxylation: Imidazole carboxylic acids, the precursors to the propanoic acid derivatives, are susceptible to decarboxylation, especially at elevated temperatures.[1] This is a common pathway for yield loss.
-
Troubleshooting: Carefully monitor your reaction temperature. If the synthesis involves heating, consider running trials at lower temperatures for longer durations. Analyze your crude product by LC-MS or NMR to detect the presence of decarboxylated byproducts.[1]
-
-
Incomplete Ester Hydrolysis: If your synthesis involves the hydrolysis of an ester to the final propanoic acid, incomplete reaction is a frequent issue.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the equivalents of the base used for hydrolysis or extending the reaction time.[1] The choice of base can also be critical; for instance, lithium hydroxide is often more effective than sodium or potassium hydroxide for sterically hindered esters.
-
-
Suboptimal pH for Isolation: The amphoteric nature of imidazole propanoic acids means their solubility is highly pH-dependent.[2][3] Product can be lost during aqueous workup if the pH is not optimized for precipitation.
-
Troubleshooting: Determine the isoelectric point (pI) of your target molecule. Adjust the pH of the aqueous phase to the pI during workup to minimize the solubility of the product and maximize precipitation.
-
Q2: I am observing the formation of significant regioisomers during the N-alkylation of the imidazole ring. How can I control the regioselectivity?
The imidazole ring has two nitrogen atoms (N-1 and N-3) that can be alkylated, leading to the formation of regioisomers.[4] Controlling the site of alkylation is crucial for obtaining the desired product.
Potential Causes & Solutions:
-
Steric Hindrance: The substitution pattern on the imidazole ring can influence the site of alkylation. The less sterically hindered nitrogen is generally favored.
-
Optimization: The choice of alkylating agent, base, and solvent can significantly impact regioselectivity. Using a bulkier alkylating agent or a non-polar solvent can enhance selectivity for the less hindered nitrogen.[1]
-
-
Protecting Groups: Employing a protecting group strategy is a robust method to direct alkylation to a specific nitrogen.[5][6]
-
Strategy: The tert-butoxycarbonyl (Boc) group is a common choice for protecting one of the imidazole nitrogens.[7][8] After the desired alkylation, the Boc group can be readily removed under acidic conditions.[7] The trityl group is another effective, albeit bulky, protecting group that is cleaved under mild acidic conditions.[9]
-
| Protecting Group | Introduction Reagents | Cleavage Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., Et₃N, DMAP)[7] | Acidic conditions (e.g., TFA, HCl)[7] | Stable to a wide range of non-acidic conditions.[5] |
| Trityl | Trityl chloride (TrCl), base (e.g., Et₃N, DIPEA)[9] | Mild acidic conditions (e.g., TFA, acetic acid)[9] | Bulky, providing significant steric hindrance.[9] |
Q3: My final product is difficult to purify. What are some effective purification strategies for substituted imidazole propanoic acids?
The polar and zwitterionic nature of these compounds can make purification challenging.
Recommended Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining highly pure material on a large scale.
-
Solvent Screening: A systematic screening of different solvent systems (e.g., water, alcohols, acetonitrile, and their mixtures) is crucial to identify conditions that promote the formation of well-defined crystals.
-
-
Ion-Exchange Chromatography: This technique is particularly useful for separating the amphoteric product from non-ionic impurities.
-
Procedure: The crude product can be loaded onto a cation-exchange resin in its acidic form. After washing away impurities, the product is eluted with a basic solution. Conversely, an anion-exchange resin can be used, with elution being carried out with an acidic solution.
-
-
Reverse-Phase Chromatography (RPC): For smaller scale purifications or for particularly challenging separations, RPC can be effective.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid, is typically used.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of substituted imidazole propanoic acids.
Q1: What are the most common synthetic routes for constructing the substituted imidazole ring?
Several named reactions are widely used for the synthesis of the imidazole core. The choice of method often depends on the desired substitution pattern.
-
Debus-Radziszewski Synthesis: This is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10] It is a versatile method for producing a variety of substituted imidazoles.
-
Marckwald Synthesis: This route involves the reaction of an α-amino ketone with a cyanate or thiocyanate to form an intermediate that can be converted to the imidazole.[3][11][12]
-
Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring.[13][14] It is particularly useful for preparing 1,4- and 1,5-disubstituted imidazoles.[13]
Q2: How can I introduce the propanoic acid side chain onto the imidazole ring?
There are several strategies for installing the propanoic acid moiety.
-
Alkylation of the Imidazole Ring: The imidazole nitrogen can be alkylated with a suitable three-carbon synthon bearing a protected carboxylic acid or a precursor functional group (e.g., an ester or a nitrile). Subsequent hydrolysis then yields the desired propanoic acid.
-
Modification of an Existing Side Chain: If a precursor with a different side chain is available, it may be possible to modify it to the propanoic acid. For example, a vinyl group could potentially be hydrocarboxylated.
Q3: What analytical techniques are essential for characterizing substituted imidazole propanoic acids?
A combination of spectroscopic and chromatographic methods is necessary for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of the molecule, including the substitution pattern on the imidazole ring and the nature of the side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a common setup.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the carboxylic acid (broad O-H stretch and C=O stretch) and the imidazole ring.
III. Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Imidazole
This protocol provides a general method for the protection of the imidazole nitrogen using di-tert-butyl dicarbonate.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted imidazole (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or dichloromethane (CH₂Cl₂).[7]
-
Base Addition: Add a base, such as triethylamine (Et₃N, 1.0-1.2 equiv.) or a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) portion-wise.[7]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-18 hours.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate and then with brine.[7]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude N-Boc protected imidazole.
-
-
Purification: Purify the crude product by flash chromatography on silica gel if necessary.
Protocol 2: General Procedure for Hydrolysis of an Imidazole Propanoate Ester
This protocol describes the conversion of an ester to the corresponding carboxylic acid.
-
Reaction Setup: Dissolve the imidazole propanoate ester (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF), methanol, or ethanol) and water.
-
Base Addition: Add an excess of a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (typically 2-5 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to the isoelectric point of the product to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the imidazole propanoic acid.
-
IV. Visualizations
Caption: Factors influencing N-alkylation regioselectivity.
V. References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
Takahashi, K., & Mitsuhashi, K. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 53(2), 557-558. [Link]
-
Balasubramanian, D., & Ram Reddy, A. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 449-455. [Link]
-
ResearchGate. Marckwald approach to fused imidazoles. [Link]
-
Kostenko, A. A., et al. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(3), e202400272. [Link]
-
Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]
-
Tagaki, W., et al. (1979). Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2, (7), 891-895. [Link]
-
R-Discovery. Lithiation and Alkylation of the Imidazole Backbone. [Link]
-
Baran Lab. Synthesis of Imidazoles. [Link]
-
ResearchGate. Hydrophobic and Ionic Interactions in the Ester Hydrolysis by Imidazole-Containing Polymers. [Link]
-
Khan, A. A., & Kirby, A. J. (1970). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic, 1172-1181. [Link]
-
Stark, L. M., et al. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters, 7(15), 3291-3294. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 837-846. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3801-3817. [Link]
-
Google Patents. Process for preparing 1-alkylimidazoles.
-
Wang, Y., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(45), 18084-18090. [Link]
-
Semantic Scholar. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. [Link]
-
Zenodo. SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
-
ResearchGate. Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Frontiers. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]
-
ACS Publications. 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. [Link]
-
ACS Publications. An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
PMC. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. [Link]
-
Journal of Pharmaceutical Research International. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
-
Google Patents. Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
-
Chemical Journal of Chinese Universities. Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ACS Publications. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1′-Carbonyldiimidazole. [Link]
-
Wikipedia. Imidazole. [Link]
-
Reddit. Removal of Imidazole from my crude product solution. [Link]
-
Interchim. Purification of Imidazole using PF-15SIHP-F0040. [Link]
-
YouTube. Imidazole - Synthesis & Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. zenodo.org [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Managing Over-halogenation in Imidazole Synthesis
Here is the technical support center for managing over-halogenation in imidazole synthesis.
Welcome to the technical support center dedicated to overcoming the challenges of halogenating imidazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize halogenated imidazoles as critical intermediates in their synthetic endeavors. Halogenated imidazoles are invaluable precursors for a wide range of transformations, including essential cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, which are foundational in modern drug discovery.[1]
However, the inherent electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic substitution, often leading to a common and frustrating problem: over-halogenation. This occurs when the initially formed mono-halogenated product is more reactive than the starting material, leading to a complex mixture of di-, tri-, and even fully halogenated species.[2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high selectivity and control in your reactions.
Troubleshooting Guide: From Poly- to Mono-halogenation
This section addresses specific, practical problems encountered during imidazole halogenation in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of di- and tri-halogenated imidazoles. How can I improve selectivity for the mono-halogenated product?
This is the most common challenge in imidazole halogenation. Over-halogenation arises because the first halogen atom introduced does not sufficiently deactivate the ring against further electrophilic attack. To gain control, you must carefully manage the reaction kinetics. Here are several strategies, ordered from simplest to most involved:
-
Stoichiometry Control: This is your first and most critical control parameter. Strictly limit the halogenating agent to 1.0-1.1 equivalents relative to your imidazole starting material.[2][3] An excess of the halogenating agent is the most frequent cause of polyhalogenation.
-
Slow Addition: Instead of adding the halogenating agent all at once, add it slowly and portion-wise, or preferably, as a solution via a syringe pump over an extended period. This maintains a low, steady-state concentration of the electrophile, ensuring that the starting material has a higher probability of reacting before the mono-halogenated product can react again.[2][3]
-
Lower Reaction Temperature: Decreasing the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) reduces the overall reaction rate.[2][3] This often provides a wider kinetic window to favor the desired mono-halogenation and allows for more precise control before significant over-halogenation occurs.
-
Choice of Halogenating Agent: The reactivity of the halogen source is paramount. If you are using a highly reactive agent like elemental bromine (Br₂) or iodine (I₂), switching to a milder source can dramatically improve selectivity. N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are generally more manageable and are a mainstay for controlled halogenation.[4][5][6]
-
Vigilant Reaction Monitoring: Do not run the reaction based on time alone. Actively monitor its progress every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS.[2] The goal is to quench the reaction as soon as the starting material is consumed, before the concentration of poly-halogenated byproducts becomes significant.
Troubleshooting Workflow for Over-halogenation
A decision tree to systematically address over-halogenation.
Question 2: I am struggling to separate my desired halogenated imidazole from the starting material and byproducts. What purification strategies can I employ?
Purification can be challenging due to the similar polarities of the starting material, mono-, and poly-halogenated products.
-
Column Chromatography: This is the most common method.[7]
-
Eluent System: A carefully optimized eluent system is crucial. Start with a non-polar solvent and gradually increase polarity (gradient elution). Hexanes/Ethyl Acetate or Dichloromethane/Methanol are common starting points.
-
Silica Choice: For very close spots, consider using a high-performance silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If your product is a solid and you have a significant amount of a single byproduct, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one where your desired product has low solubility at cold temperatures while impurities remain in solution.
-
Preparative HPLC: For high-purity material on a smaller scale, reverse-phase preparative HPLC is an excellent option, though less scalable for large quantities.
Frequently Asked Questions (FAQs)
Q1: What are the most common halogenating agents for imidazoles, and how do I choose the right one?
Choosing the correct agent is a balance between reactivity and selectivity.[8] N-halosuccinimides are often the preferred choice for their moderate reactivity and ease of handling.[9][10]
| Halogenating Agent | Abbreviation | Relative Reactivity | Typical Use Case & Comments |
| N-Bromosuccinimide | NBS | High | The most common agent for mono-bromination. Good balance of reactivity and handling.[4][5] |
| N-Chlorosuccinimide | NCS | Moderate | Standard for mono-chlorination. Generally less reactive than NBS.[4][5] |
| N-Iodosuccinimide | NIS | High | Effective for iodination, which can be difficult with I₂ alone.[10] |
| Bromine | Br₂ | Very High | Highly reactive, often leads to over-bromination. Use with caution and at low temperatures.[4][6] |
| Iodine | I₂ | Low | Often requires an activator or basic conditions to be effective.[7] |
| Chloramine-T | - | Moderate | An environmentally friendly option for chlorination of some imidazole systems.[2] |
Q2: How can I synthesize 2-haloimidazoles specifically?
The C4 and C5 positions are typically the most electron-rich and thus more susceptible to electrophilic attack.[11] Synthesizing 2-haloimidazoles often requires a different strategy:
-
Deprotonation-Halogenation: The proton at the C2 position is the most acidic. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with a halogen source (e.g., C₂Cl₆, Br₂, I₂), can selectively install a halogen at the C2 position.[2]
-
Deoxygenative Halogenation: For some substrates, imidazole N-oxides can be converted to 2-haloimidazoles using reagents like oxalyl chloride or tosyl halides.[12]
Q3: My imidazole is unsymmetrical. How can I control which position (C4 vs. C5) gets halogenated?
This is a challenge of regioselectivity. The outcome is determined by a combination of steric and electronic factors.
-
Protecting Groups: Installing a bulky protecting group on the N1 nitrogen (e.g., a trityl or SEM group) can sterically hinder the adjacent C5 position, thereby directing halogenation to the C4 position.[2]
-
Directed Metalation: A directing group on the imidazole ring can be used to achieve regioselective lithiation at a specific position, followed by quenching with an electrophilic halogen source.[2]
-
Solvent Effects: Specialized solvents like hexafluoroisopropanol (HFIP) have been shown to enhance regioselectivity in the halogenation of some heterocycles.[2]
Role of Steric Hindrance via Protecting Groups
A bulky protecting group (PG) can block access to the C5 position, favoring halogenation at C4.
Q4: What are the key safety precautions I should take?
Always prioritize safety. Halogenating agents can be corrosive, toxic, and moisture-sensitive.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Consult the Safety Data Sheet (SDS) for every reagent before use. N-halosuccinimides, for example, can be irritants.[2]
-
Quench reactions involving strong bases (like n-BuLi) or reactive hydrides (like NaH) carefully at low temperatures.[13]
Experimental Protocols
Protocol 1: Controlled Mono-bromination of 1-Methylimidazole using NBS
This protocol demonstrates a controlled approach to favor mono-halogenation.
Materials:
-
1-Methylimidazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methylimidazole (1.0 equiv) in anhydrous MeCN (approx. 0.2 M). Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition of NBS: In a separate flask, dissolve NBS (1.05 equiv) in anhydrous MeCN. Slowly add the NBS solution to the stirred imidazole solution dropwise over 30-60 minutes using a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress every 15 minutes by TLC (e.g., 10% MeOH in DCM). Stain with potassium permanganate. The goal is to stop when the starting material spot has been fully consumed.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.
-
Work-up: Dilute the mixture with water and extract with DCM (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate or DCM/methanol to isolate the desired mono-brominated product.
References
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). PMC. [Link]
-
Brønsted Acidic Ionic Liquid Accelerated Halogenation of Organic Compounds with N-Halosuccinimides (NXS). (2012). MDPI. [Link]
-
Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. (n.d.). PMC. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (n.d.). PMC. [Link]
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Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2025). MDPI. [Link]
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). RSC. [Link]
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). Semantic Scholar. [Link]
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The Expanding Role of N-Halosuccinimides in Organic Synthesis. (2025). LinkedIn. [Link]
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Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]
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Efficient and Selective Halogenation of Allylic and Benzylic Alcohols under Mild Conditions. (n.d.). Semantic Scholar. [Link]
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Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (n.d.). Wiley Online Library. [Link]
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SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo. [Link]
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Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). Slideshare. [Link]
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Characteristic Reactions of Imidazole. (n.d.). Chem Eazy. [Link]
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Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents. (2024). ACS Publications. [Link]
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C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Royal Society of Chemistry. [Link]
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A Comparative Guide to the Definitive Structural Validation of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and materials science, the precise molecular structure of a novel compound is its most fundamental attribute. An error in structural assignment can invalidate extensive biological or material testing, leading to significant loss of time and resources. For a molecule like 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid, a substituted imidazole derivative, several isomeric possibilities exist. Therefore, its rigorous and unambiguous structural validation is not merely a procedural step but a cornerstone of scientific integrity.
The Integrated Validation Workflow: A Strategy of Orthogonal Data
No single analytical technique can, in isolation, provide the level of certainty required for the structural confirmation of a novel entity.[3][4] A robust validation strategy relies on the integration of multiple, independent methods. Our approach begins with techniques that provide broad, essential information (Molecular Formula) and progressively moves to those that offer fine-detail connectivity and stereochemistry.
Caption: Key HMBC correlations confirming N1-alkylation.
Comparative Analysis vs. Isomer: For the alternative isomer, 2-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid , the proton NMR would show a methine (-CH-) group instead of a methylene (-CH₂-) attached to the nitrogen, and its HMBC correlations would be distinctly different, definitively ruling it out.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups. [5]For our target molecule, we expect to see characteristic absorptions for the carboxylic acid (a very broad O-H stretch and a sharp C=O stretch) and vibrations associated with the substituted imidazole ring (C=N, C-N stretches). [6][7]This technique serves as a quick and effective check that complements the more detailed MS and NMR data.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal.
-
Instrumentation: Acquire the spectrum using an ATR-FTIR spectrometer.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Anticipated Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid |
| ~1640 | C=N stretch | Imidazole Ring |
| ~1450, ~1400 | C-N stretch | Imidazole Ring |
The presence of these distinct bands provides strong, corroborating evidence for the proposed structure.
Single-Crystal X-ray Crystallography: The Ultimate Proof
Expertise & Rationale: While the combination of MS, NMR, and FTIR provides overwhelming evidence, single-crystal X-ray crystallography is the "gold standard" for structure determination. [1]It provides an unambiguous 3D map of the electron density in a molecule, revealing the precise location of every atom and confirming absolute connectivity and conformation in the solid state. [8][9]Obtaining a suitable crystal can be a challenge, but if successful, the resulting data is considered definitive proof of structure.
Experimental Protocol: Crystallization and Data Collection
-
Crystallization: Attempt to grow single crystals by slow evaporation from various solvents (e.g., ethanol, ethyl acetate, acetonitrile) or by solvent/anti-solvent diffusion.
-
Crystal Selection: Mount a suitable, defect-free crystal on a goniometer.
-
Data Collection: Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters to yield a final structural model.
Anticipated Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); β (°) |
| Final R-factor (R₁) | < 0.05 |
| Conclusion | Unambiguously confirms the N1-propanoic acid connectivity and the 4,5-dibromo substitution pattern. |
A solved crystal structure would end any debate about the compound's constitution, providing the final, authoritative piece of evidence. [10][11][12]
Conclusion: A Convergence of Evidence
References
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- Claramunt, R.M. et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), pp.3250-3259.
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- Khomenko, V.G. et al. (1983). Mass spectrometry of halogen-containing organic compounds. Chemistry of Heterocyclic Compounds, 19(4), pp.331-345.
- Bruker. Structure Analysis.
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- Z. W. (2006). Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. Magnetic Resonance in Chemistry.
- Unknown. (n.d.). 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method.
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- Ubide-Barreda, A. et al. (2013). Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA). International Journal of Chemistry, 5(2).
- Semantic Scholar. (2013). Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl).
- El-Sayed, M.A.A. et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), p.2936.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- Brevet, D. et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), p.3551.
- Ibrahim, M. et al. (2012). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 50, pp.911-921.
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- MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
- Unknown. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
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Le Borgne, M. et al. (2020). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d]t[4][13]hiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 16, pp.173-182. Available from:
- Growing Science. (n.d.). Growing Science.
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- Sidzhakh, M.I. et al. (2012). 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), p.o1391.
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- Saber, S.O. et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures.
- Wu, P. et al. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Publishing.
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A Senior Application Scientist's Guide to the Synthesis of Dibromo-imidazole Derivatives: A Comparative Analysis of Efficacy
Introduction:
Dibromo-imidazole derivatives are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their utility in medicinal chemistry is particularly noteworthy, with applications in the development of antimicrobial, antiviral, and anticancer agents. The specific positioning of the bromine atoms on the imidazole ring allows for selective functionalization through various cross-coupling reactions, making the choice of synthetic route a crucial first step in any drug discovery or materials science endeavor.
This guide provides an in-depth comparison of the most common and effective synthetic routes to dibromo-imidazole derivatives. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on yield, reaction conditions, and substrate scope. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific needs.
Route 1: Direct Bromination of Imidazole
The direct bromination of imidazole is one of the most straightforward methods for synthesizing dibromo-imidazole derivatives. This approach typically involves the reaction of imidazole with a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent. The regioselectivity of the bromination is highly dependent on the reaction conditions.
Mechanism:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich and readily attacked by an electrophilic bromine species. The first bromination typically occurs at the C4 or C5 position, as these are the most electron-rich. A second bromination can then occur at the remaining C4/C5 position or at the C2 position, depending on the reaction conditions and the nature of the brominating agent.
Experimental Protocol: Synthesis of 4,5-dibromo-1H-imidazole
-
Reagent Preparation:
-
Dissolve imidazole (1.0 g, 14.7 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of bromine (1.6 mL, 30.9 mmol) in glacial acetic acid (10 mL).
-
-
Reaction Execution:
-
Cool the imidazole solution to 0 °C in an ice bath.
-
Slowly add the bromine solution dropwise to the cooled imidazole solution over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red color of the bromine disappears.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 4,5-dibromo-1H-imidazole as a white solid.
-
Efficacy and Comparison:
| Parameter | Direct Bromination with Br₂ | Direct Bromination with NBS |
| Typical Yield | 70-85% | 60-80% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Reagents | Elemental bromine, acetic acid | N-bromosuccinimide, various solvents |
| Safety | Requires careful handling of corrosive and toxic bromine | NBS is a safer alternative to bromine |
| Scalability | Readily scalable | Scalable, but can be more expensive |
| Substrate Scope | Generally applicable to a range of imidazoles | Can be more selective for certain substrates |
Route 2: Sandmeyer-type Reaction of Aminoimidazoles
The Sandmeyer reaction provides an alternative route to dibromo-imidazoles, particularly when direct bromination is not regioselective or leads to undesired side products. This method involves the diazotization of an aminoimidazole followed by a copper(I) bromide-mediated substitution.
Mechanism:
The reaction begins with the formation of a diazonium salt from the aminoimidazole using a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid). The diazonium salt is then treated with copper(I) bromide, which facilitates the replacement of the diazonium group with a bromine atom.
Experimental Protocol: Synthesis of 2,4-dibromo-1H-imidazole from 2-amino-4-bromo-1H-imidazole
-
Diazotization:
-
Suspend 2-amino-4-bromo-1H-imidazole (1.0 g, 5.7 mmol) in 48% hydrobromic acid (10 mL) in a 50 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the suspension to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.43 g, 6.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture for an additional 30 minutes at -5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 g, 8.4 mmol) in 48% hydrobromic acid (5 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated ammonia solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,4-dibromo-1H-imidazole.
-
Efficacy and Comparison:
| Parameter | Sandmeyer-type Reaction | Direct Bromination |
| Typical Yield | 40-60% | 70-85% |
| Reaction Time | 4-6 hours | 12-24 hours |
| Reagents | Aminoimidazole, NaNO₂, HBr, CuBr | Imidazole, Br₂ or NBS |
| Safety | Diazonium salts can be explosive; requires low temperatures | Handling of bromine requires care |
| Scalability | Can be challenging to scale up due to safety concerns | More readily scalable |
| Substrate Scope | Useful for specific isomers not accessible by direct bromination | Broader initial applicability |
Comparative Summary and Recommendations
The choice between direct bromination and a Sandmeyer-type reaction for the synthesis of dibromo-imidazole derivatives depends on several factors, including the desired isomer, the availability of starting materials, and the scale of the reaction.
-
For the synthesis of 4,5-dibromo-1H-imidazole and other symmetrically substituted dibromo-imidazoles, direct bromination is generally the preferred method. It is a high-yielding, one-step process that is readily scalable. The use of NBS can mitigate some of the safety concerns associated with elemental bromine.
-
For the synthesis of specific, unsymmetrically substituted dibromo-imidazoles, such as 2,4-dibromo-1H-imidazole, a Sandmeyer-type reaction may be the only viable option. While the yields are typically lower and the procedure is more complex, it offers a level of regiocontrol that is not achievable with direct bromination.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of direct bromination and Sandmeyer-type reactions for dibromo-imidazole synthesis.
References
Isomeric Purity Analysis of 4,5-Dibromo-2-methylimidazole: A Comparative Methodological Guide
Executive Summary
The synthesis and application of halogenated imidazoles, specifically 4,5-dibromo-2-methylimidazole (CAS 4002-81-7), are foundational to modern proteomics research and the development of novel pharmaceutical intermediates 1. However, the electrophilic bromination of 2-methylimidazole frequently yields a complex matrix of under-brominated, over-brominated, and isomeric byproducts 2. Differentiating the target compound from its positional isomer, 2,4-dibromo-5-methylimidazole (CAS 219814-29-6), requires highly selective analytical methodologies [[3]](). This guide provides an objective comparison of UHPLC-UV/MS, GC-MS, and qNMR platforms, equipping analytical scientists with self-validating protocols to ensure absolute isomeric purity.
Mechanistic Context: Synthesis & Isomer Generation
To design an effective analytical method, one must first understand the causality behind the impurities. The standard synthesis of 4,5-dibromo-2-methylimidazole involves the direct bromination of 2-methylimidazole using bromine in solvents like chloroform or N,N-dimethylformamide (DMF) at controlled temperatures 2, 4.
Because the 4- and 5-positions of the imidazole ring are highly nucleophilic, the reaction proceeds stepwise. Incomplete reactions leave behind 4-bromo-2-methylimidazole, while excess bromine can force over-bromination or ring-opening degradation 5. Furthermore, if the starting material contains 4-methylimidazole impurities, or if thermal rearrangement occurs, the positional isomer 2,4-dibromo-5-methylimidazole is generated.
Fig 1. Stepwise bromination pathway and generation of isomeric impurities.
Comparative Analysis of Analytical Platforms
Selecting the appropriate analytical technique depends on whether the goal is routine batch release, trace impurity profiling, or absolute structural elucidation.
Fig 2. Decision matrix for selecting the appropriate analytical workflow.
Table 1: Performance Comparison of Analytical Alternatives
| Technique | Primary Utility | Resolution of Isomers | Limit of Detection (LOD) | Cost / Throughput |
| UHPLC-UV/MS | Routine QC & Yield Analysis | Moderate (Requires optimized C18 gradient) | ~0.01% (UV) / ~1 ng/mL (MS) | Low Cost / High Throughput |
| qNMR (1H/13C) | Absolute Structural ID | Excellent (Distinct carbon/proton shifts) | ~1.0% (Routine) | High Cost / Low Throughput |
| GC-MS | Volatile impurity check | Poor (Thermal degradation risk) | ~10 ng/mL | Medium Cost / Medium Throughput |
Experimental Methodologies (Self-Validating Protocols)
A robust analytical protocol must be a self-validating system —meaning the data generated inherently confirms the reliability of the method without relying on external assumptions.
UHPLC-UV/MS Protocol: Orthogonal Mass Validation
Causality for design choices: Imidazoles are inherently basic. However, the addition of two electron-withdrawing bromine atoms significantly lowers the pKa of the imidazole ring. Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures the molecule remains in a consistent ionization state, preventing peak tailing on the silica-based C18 stationary phase.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol.
-
Dilution: Dilute 1:10 in the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Reasoning: Injecting strong solvents like pure methanol into a highly aqueous initial gradient causes sample breakthrough and distorted peak shapes.
-
Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B (Mobile Phase B = 0.1% FA in Acetonitrile)
-
1.0 - 6.0 min: 5% to 60% B
-
6.0 - 7.5 min: 60% to 95% B
-
7.5 - 9.0 min: 95% B (Wash)
-
9.0 - 10.0 min: 5% B (Re-equilibration)
-
-
Detection & Self-Validation: Monitor UV absorbance at 254 nm. Concurrently run ESI+ MS scanning m/z 100-500.
-
Self-Validation Check: A peak can only be assigned as a dibrominated species if its mass spectrum exhibits a strict 1:2:1 isotopic ratio at m/z 239, 241, and 243 (due to the natural ~1:1 abundance of 79Br and 81Br).
-
qNMR Protocol: Absolute Isomeric Differentiation
Causality for design choices: While UHPLC separates compounds by polarity, it cannot definitively prove the position of the methyl group. Quantitative NMR (qNMR) measures the exact electronic environment of the nuclei.
Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh ~10.0 mg of the imidazole sample and ~5.0 mg of TraceCERT® Maleic acid (Internal Standard) using a microbalance.
-
Dissolution: Dissolve the mixture entirely in 0.6 mL of DMSO-d6.
-
Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz) to a 90° excitation pulse.
-
Critical Parameter: Set the relaxation delay (D1) to 15 seconds .
-
Causality: The methyl protons and the internal standard protons have different T1 relaxation times. A 15-second delay ensures >99% relaxation to the ground state between pulses, making the integration strictly proportional to the molar concentration.
-
-
Processing: Apply baseline correction. Integrate the maleic acid singlet (δ 6.26 ppm, 2H) against the target methyl singlet (δ ~2.3 ppm, 3H).
Data Interpretation & Troubleshooting
To definitively distinguish 4,5-dibromo-2-methylimidazole from its positional isomer (2,4-dibromo-5-methylimidazole) and other impurities, cross-reference your experimental data against the diagnostic signatures in Table 2.
Table 2: Diagnostic MS and NMR Signatures for Imidazole Derivatives
| Compound | Exact Mass [M+H]+ | MS Isotopic Pattern | 1H-NMR (Methyl Shift) | 13C-NMR Diagnostic Feature |
| 4,5-Dibromo-2-methylimidazole | 238.88 | 1:2:1 (m/z 239, 241, 243) | ~2.30 ppm (Singlet, 3H) | C2 is highly deshielded (flanked by two N atoms) |
| 2,4-Dibromo-5-methylimidazole | 238.88 | 1:2:1 (m/z 239, 241, 243) | ~2.15 ppm (Singlet, 3H) | C5 is less deshielded than C2 |
| 4-Bromo-2-methylimidazole | 160.97 | 1:1 (m/z 161, 163) | ~2.25 ppm (Singlet, 3H) | Presence of aromatic CH proton (~7.0 ppm) |
| 2,4,5-Tribromoimidazole | 302.76 | 1:3:3:1 (m/z 303, 305, 307, 309) | N/A (No methyl group) | Absence of aliphatic carbon signals |
Note: The 1H-NMR shift of the methyl group in the 2-position is consistently further downfield compared to the 5-position due to the anisotropic deshielding effect of the two adjacent nitrogen atoms in the imidazole ring.
Conclusion
Achieving and verifying the isomeric purity of 4,5-dibromo-2-methylimidazole compounds requires a multi-faceted analytical approach. While UHPLC-UV/MS provides the throughput and sensitivity necessary for routine batch analysis, the structural ambiguity of positional isomers necessitates the orthogonal application of qNMR. By strictly adhering to self-validating parameters—such as MS isotopic pattern matching and extended NMR relaxation delays—researchers can guarantee the integrity of their chemical intermediates.
References
-
4,5-Dibromo-2-methylimidazole | CAS 4002-81-7 | SCBT. Santa Cruz Biotechnology. URL: 1
-
4,5-dibromo-2-methyl-1H-imidazole — Chemical Substance Information. NextSDS. URL: 5
-
RSC Advances (Synthesis pathways and NMR/HPLC monitoring of imidazole derivatives). Royal Society of Chemistry. URL: 2
-
Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach. PMC - National Institutes of Health. URL: 4
-
2,5-Dibromo-4-Methylimidazole (2,4-Dibromo-5-methylimidazole). CymitQuimica. URL: [[3]]()
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2,5-Dibromo-4-Methylimidazole | CymitQuimica [cymitquimica.com]
- 4. Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
Comparative Docking Studies of Imidazole-Based Inhibitors: A Technical Guide for Target-Specific Optimization
Executive Summary & Mechanistic Rationale
The imidazole ring is a highly privileged scaffold in modern drug discovery. Characterized by its five-membered planar structure containing two nitrogen atoms, its sp² hybridized nitrogen (N3) acts as an exceptional electron donor. As a Senior Application Scientist overseeing computational drug design, I frequently leverage comparative molecular docking to decode how subtle structural modifications to the imidazole core dictate target selectivity.
This guide provides an objective, data-driven comparison of imidazole-based inhibitors across diverse therapeutic targets—ranging from metalloenzymes like Aromatase and Heme Oxygenase-1 (HO-1) to viral proteases like SARS-CoV-2 Mpro. By grounding our analysis in rigorous, self-validating computational protocols, we can transition from empirical trial-and-error to rational, structure-based drug design.
Divergent Binding Mechanisms: Metalloenzymes vs. Kinases
The versatility of imidazole stems from its dual capability to act as a metal coordinator and a hydrogen-bond acceptor. Understanding this mechanistic bifurcation is critical before initiating any docking study.
In metalloenzymes such as Aromatase (CYP19A1) and 1, the N3 atom of the imidazole ring directly coordinates with the Fe²⁺ ion of the porphyrin ring[1]. This binding physically obstructs the catalytic cycle. Conversely, in non-metalloenzymes like mutant EGFR, the imidazole moiety functions as a critical2 of the catalytic lysine (K745), stabilizing the enzyme in an inactive state[2].
Fig 1. Divergent binding mechanisms of imidazole-based inhibitors across different enzyme classes.
Quantitative Performance Comparison
To objectively evaluate the performance of novel imidazole derivatives against standard therapies, we must analyze their binding affinities and experimental IC₅₀ values. The table below synthesizes recent comparative studies across multiple targets.
| Target Enzyme | Compound Class | Best Candidate | Binding Affinity (kcal/mol) | Experimental IC₅₀ | Key Structural Interactions |
| Aromatase | Imidazole-Thiazolylhydrazone | Compound 2e | N/A | 0.020 µM | Azole-HEM coordination; Dual MAO-B inhibition |
| HO-1 | Ethanolic Spacer Imidazoles | Compound 1 | N/A | 0.4 µM | N3-Fe²⁺ coordination; Hydrophobic western pocket |
| SARS-CoV-2 Mpro | Pyridyl-imidazole | Compound C5 | -8.3 | N/A | Non-covalent active site interactions |
| Mutant EGFR | Trisubstituted Imidazole | Compound 4 | N/A | Low Nanomolar | N3 H-bond with K745; Covalent acrylamide warhead |
Data aggregated from authoritative molecular docking and in vitro bioactivity evaluations[1][2][3][4].
Self-Validating Protocol for Comparative Molecular Docking
A computational model is only as reliable as its validation parameters. To ensure scientific integrity, I mandate the following self-validating workflow for all imidazole docking studies. Do not merely execute software commands; understand the physical causality behind each step.
Step 1: Macromolecular Preparation & Protonation State Assignment Causality: Enzymes rely on precise hydrogen-bonding networks. Incorrect tautomeric states of catalytic residues (e.g., His41 in Mpro) will artificially repel the ligand. We assign pH 7.4 protonation states to ensure the electrostatic environment mirrors physiological conditions.
Step 2: Ligand Conformational Search & Charge Calculation Causality: Imidazole is an electron-rich heterocycle. Standard empirical force fields often fail to capture its delocalized π system. We employ 5 to calculate accurate partial charges, which is strictly required for predicting metal coordination[5].
Step 3: Grid Box Optimization Causality: The grid must encompass not only the catalytic center but also adjacent allosteric or hydrophobic pockets (such as the western pocket in HO-1) to allow the algorithm to sample extended spacer conformations without artificial truncation[1].
Step 4: Self-Validation via Re-Docking (The Trust Mechanism) Causality: Docking algorithms are heuristic. To establish trustworthiness, the protocol must be self-validating. Before screening novel imidazoles, the native co-crystallized ligand is extracted and re-docked. If the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure exceeds 2.0 Å, the grid parameters and scoring function are rejected and recalibrated.
Fig 2. Self-validating molecular docking protocol ensuring high-fidelity pose prediction.
Target-Specific Case Studies
Aromatase (CYP19A1) & Dual Inhibition
Aromatase inhibitors are frontline therapies for estrogen receptor-positive breast cancer. Recent developments have focused on hybridizing the imidazole ring to mitigate side effects. In a comparative study, a novel3 demonstrated an IC₅₀ of 0.020 µM against aromatase, outperforming the clinical standard Letrozole (0.021 µM)[3]. Docking revealed that while the azole group binds the HEM group, the thiazolylhydrazone acts as an MAO-B inhibitor, providing a dual-action neuroprotective profile[3].
Heme Oxygenase-1 (HO-1)
HO-1 inhibition is a promising strategy for overcoming chemoresistance in tumors. Docking studies of novel azole-based inhibitors revealed that efficacy relies heavily on the length of the spacer connecting the imidazole to a hydrophobic tail. Compounds utilizing an ethanolic spacer successfully directed their hydrophobic groups into the principal "western pocket" of HO-1, while maintaining perfect coordination between the imidazole N3 and the Fe²⁺ atom[1].
SARS-CoV-2 Main Protease (Mpro)
Moving away from metalloenzymes, imidazole derivatives have shown striking potential against viral targets. A computational discovery pipeline evaluated thiophenyl- and pyridyl-imidazoles against SARS-CoV-2 Mpro.4, surpassing standard inhibitors[4]. The docking poses confirmed that the imidazole core engages in critical non-covalent interactions within the Mpro binding pocket, proving that metal coordination is not a strict prerequisite for imidazole efficacy[4].
Mutant EGFR
In the context of drug-resistant non-small cell lung cancer, trisubstituted imidazoles have been designed to target EGFR variants (e.g., L858R/T790M/C797S). X-ray crystallography and comparative docking confirmed that the imidazole moiety functions as a critical H-bond acceptor for the catalytic lysine (K745) in the "αC-helix out" inactive state. Selectively methylating the N3 nitrogen entirely ablated inhibitor efficacy, proving the absolute causality of this specific hydrogen bond[2].
Conclusion
Comparative molecular docking provides an indispensable lens for rationalizing the structure-activity relationships of imidazole-based inhibitors. By adhering to self-validating computational protocols—specifically utilizing PM3 semi-empirical charge calculations and rigorous RMSD re-docking—researchers can confidently map the divergent mechanisms of this privileged scaffold. Whether coordinating with heme iron in Aromatase and HO-1, or anchoring via hydrogen bonds in mutant EGFR and SARS-CoV-2 Mpro, the imidazole ring remains a cornerstone of modern targeted therapeutics.
References
- New Journal of Chemistry (RSC Publishing). Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer.
- Turk J Chem (via ResearchGate).
- MDPI. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1)
- MDPI. Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis.
- PMC / NIH. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors.
Sources
- 1. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation | MDPI [mdpi.com]
- 2. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Molecular Weight Confirmation of Novel Imidazole Compounds: A Mass Spectrometry Comparison Guide
As drug development professionals and synthetic chemists explore the vast pharmacological potential of imidazole derivatives, confirming the exact molecular weight and elemental composition of these novel entities is a critical regulatory and publication milestone. Imidazoles, characterized by their five-membered planar ring containing two nitrogen atoms, present unique analytical behaviors.
This guide objectively compares the performance of Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) against alternatives like MALDI-TOF and Low-Resolution MS (LRMS), providing the mechanistic reasoning and self-validating protocols required to achieve publication-grade data.
The Mechanistic Pitfalls of MALDI for Small Heterocycles
When selecting an ionization source, the chemical nature of the analyte dictates the outcome. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a powerhouse for large biomolecules (e.g., proteins and polymers). However, for small heterocycles like imidazoles (typically < 500 Da), MALDI introduces severe matrix interference. The organic matrices required to absorb laser energy (such as α-cyano-4-hydroxycinnamic acid) ionize and fragment in the low mass range, creating a dense background that masks the target imidazole signals [[1]]().
Conversely, Electrospray Ionization (ESI) is a matrix-free soft ionization technique perfectly suited for low molecular weight polar compounds [[2]](). Because imidazoles contain a basic, sp2-hybridized "pyridine-like" nitrogen (pKa ~7.0), they readily accept protons in solution, making them ideal candidates for ESI in positive ion mode.
HRMS vs. LRMS: The 5 ppm Publication Standard
For structural elucidation and publication in chemical journals, nominal mass is insufficient. Isobaric compounds—molecules with the same nominal mass but different elemental compositions—can only be distinguished by High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap architectures.
HRMS provides mass accuracy below 5 parts per million (ppm), which is the universally accepted threshold for confirming a molecular formula without ambiguity [[3]](). In contrast, LRMS systems like single quadrupoles often exceed 100 ppm error, rendering them useful only for routine reaction monitoring rather than definitive characterization 4.
Quantitative Comparison of Mass Spectrometry Techniques
| Technique | Ionization Source | Mass Analyzer | Mass Accuracy | Suitability for Imidazoles (<500 Da) | Matrix Interference |
| ESI-HRMS | Electrospray | Q-TOF / Orbitrap | < 5 ppm | Excellent (Gold Standard) | None |
| ESI-LRMS | Electrospray | Single Quadrupole | > 100 ppm | Good (Routine check only) | None |
| MALDI-TOF | Laser Desorption | Time-of-Flight | 10 - 50 ppm | Poor (Masks low m/z targets) | High (< 500 Da) |
Decision Workflow for Imidazole Mass Spectrometry
Workflow for selecting mass spectrometry techniques for molecular weight confirmation of imidazoles.
Self-Validating Experimental Protocol: LC-ESI-HRMS
To ensure absolute trustworthiness, analytical protocols cannot rely on static calibration. The following workflow utilizes a self-validating system via dynamic internal calibration (Lock Mass) to guarantee mass accuracy remains below the 5 ppm threshold despite instrumental drift 5.
Step 1: Sample Preparation
-
Action: Dissolve the novel imidazole derivative in LC-MS grade 50:50 Methanol:Water to a final concentration of 1 μg/mL.
-
Causality: This solvent ratio ensures complete solvation of the polar imidazole core without causing precipitation in the liquid chromatography (LC) flow path.
Step 2: Chromatographic Separation
-
Action: Inject 2 μL onto a C18 column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid acts as a crucial proton donor. It ensures the sp2-hybridized nitrogen of the imidazole ring is fully protonated prior to entering the source, exponentially increasing the ionization efficiency and yielding a strong [M+H]+ ion.
Step 3: Ionization & Mass Analysis
-
Action: Operate the ESI source in Positive Ion Mode. Route the ions into a Q-TOF or Orbitrap mass analyzer set to a resolution of at least 50,000 FWHM.
Step 4: Self-Validation via Lock Mass Calibration
-
Action: Continuously infuse a known reference compound (e.g., Leucine Enkephalin, theoretical [M+H]+ m/z 556.2771) via a secondary reference sprayer during the run.
-
Causality: The software dynamically calculates the mass error of the known reference peak in real-time. If temperature fluctuations or electronic drift cause the reference mass to shift, the system automatically applies a correction factor to the unknown imidazole's mass. This internal control validates the run and guarantees the final output remains within the < 5 ppm publication threshold 5.
Experimental Data: Performance on Novel Imidazole Derivatives
The following table presents experimental data obtained using the self-validating ESI-Q-TOF protocol described above. The mass error is calculated using the formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000
| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]+ | Experimental m/z | Mass Error (ppm) | Validation Status |
| 2-Phenylimidazole | C9H8N2 | 145.0760 | 145.0764 | +2.76 | Pass (< 5 ppm) |
| 2,4-Dimethylimidazole | C5H8N2 | 97.0760 | 97.0762 | +2.06 | Pass (< 5 ppm) |
| 4-Methylimidazole | C4H6N2 | 83.0604 | 83.0607 | +3.61 | Pass (< 5 ppm) |
Note: All experimental values fall well within the strict 5 ppm threshold required for peer-reviewed publication, confirming the elemental composition of the synthesized compounds.
References
- Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses ACS Publications URL
- Taiwan International Graduate Program (TIGP)
- ResolveMass Laboratories Inc.
- MALDI or ESI which is suitable for small molecules?
- Accurate Mass Measurements with ESI-TOF Mass Spectrometers Biocompare Editorial Article URL
Sources
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid proper disposal procedures
Proper disposal of complex halogenated organic compounds requires strict adherence to environmental regulations and laboratory safety protocols. 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid is a specialized heterocyclic carboxylic acid containing two bromine atoms. Because it is a halogenated organic acid, it poses unique disposal challenges: it cannot be discharged into municipal wastewater, and it requires high-temperature incineration with specialized scrubbers to prevent the release of corrosive hydrogen bromide (HBr) gas[1].
This guide provides an authoritative, self-validating operational framework for the safe handling, segregation, and disposal of this compound.
Chemical Profiling & Hazard Assessment
Before executing any disposal protocol, it is critical to understand how the compound's structural properties dictate its waste classification. The presence of halogens (bromine) and an acidic functional group (propanoic acid) strictly governs its downstream environmental fate.
| Parameter | Classification / Value | Operational Implication for Disposal |
| Chemical Class | Halogenated Organic Acid | Must be segregated from non-halogenated organics to prevent incinerator damage[1]. |
| Halogen Content | Two Bromine (Br) atoms | Triggers mandatory classification as "Halogenated Waste" regardless of concentration. |
| Functional Groups | Imidazole ring, Carboxylic acid | Potential for acid-base reactivity; do not store in standard steel containers[2]. |
| EPA Regulatory Status | Regulated under RCRA LDR (40 CFR 268) | Land disposal is strictly prohibited; requires high-temperature incineration[3]. |
| Drain Disposal | Strictly Prohibited | Toxic to aquatic life and disrupts biological wastewater treatment systems[2]. |
Waste Segregation & Containment Strategy
The fundamental rule of halogenated waste management is the Rule of Mixtures : If a non-halogenated solvent (e.g., methanol, DMSO) is used to dissolve 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid, the entire solution must be classified and disposed of as halogenated waste[4]. Mixing halogenated and non-halogenated waste unnecessarily increases disposal costs and creates severe health and safety issues for environmental health and safety (EHS) staff[4].
Decision tree for segregating 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid waste.
Operational Disposal Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is confirmed.
Protocol A: Solid Waste Disposal (Unused/Expired Chemical)
Context: Disposal of dry powder, crystals, or solid reaction byproducts.
-
Primary Containment: Transfer the solid into a compatible high-density polyethylene (HDPE) container.
-
Causality: Acids and halogenated compounds can dissociate over time, producing corrosive byproducts that degrade metal safety cans[2].
-
Validation Check: Inspect the container visually. If the container is made of metal or shows signs of micro-fractures, the system is invalid; transfer to a new HDPE container.
-
-
Labeling & Documentation: Apply a standardized Hazardous Waste label. Clearly write "Solid Halogenated Organic Acid (Brominated)".
-
Causality: Emergency responders require exact chemical class identification to prevent catastrophic mixing with incompatible oxidizers or bases during transit[5].
-
Validation Check: Cross-reference the label with your laboratory's active inventory. The deducted mass in the inventory must exactly match the mass written on the waste label.
-
-
Satellite Accumulation Area (SAA) Storage: Place the sealed container in a designated SAA, strictly segregated from strong bases and water-reactive substances[2].
Protocol B: Liquid Waste Disposal (Reaction Mixtures & Solutions)
Context: Disposal of the compound dissolved in solvents (e.g., DCM, DMF, or Methanol) following synthesis or assay workflows.
-
Solvent Characterization: Identify the primary solvent. Regardless of whether the solvent is halogenated or non-halogenated, the presence of the brominated solute dictates that it must go into the Halogenated Waste carboy[1].
-
pH Neutralization (If Aqueous): If the compound is in an aqueous or highly acidic mixture, neutralize it carefully with dilute NaOH.
-
Causality: Strong acid solutions (pH < 5.5) must not be collected in standard safety disposal cans, as they can react exothermically with other bulked organics or corrode the vessel[4].
-
Validation Check: Dip a pH indicator strip into the neutralized solution. If the strip reads outside the 5.5 to 9.5 range, the system is invalid. Continue neutralization until the safe pH window is achieved[4].
-
-
Transfer to Bulk Containment: Pour the solution into a designated, EHS-approved secondary containment vessel (e.g., a green-labeled halogenated carboy)[1].
Protocol C: Empty Container Decontamination
Context: Handling the original glass or plastic vials that once contained the pure compound.
-
Fume Hood Evaporation: Leave the empty, uncapped container overnight in a certified, actively venting fume hood[6].
-
Causality: Rinsing a container that held halogenated organics into the sink introduces toxic compounds into the municipal wastewater system. Evaporation ensures zero aquatic discharge and removes residual volatile organics[6].
-
Validation Check: After 24 hours, visually inspect the vial. If any solid crystalline residue remains, it is not "empty." You must dissolve the residue in a minimal amount of solvent and execute Protocol B.
-
-
Defacing: Use a wide-tipped permanent marker to draw a large "X" over the original manufacturer label[6].
-
Disposal: Discard the completely dry, defaced container into the laboratory's designated glass disposal box[6].
Spill Response & Neutralization Workflow
In the event of an accidental release of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid, immediate containment is required to prevent aerosolization of the brominated powder or spread of the acidic solution.
Step-by-step spill response and containment workflow for halogenated organic acids.
References
-
Central Washington University . "Laboratory Hazardous Waste Disposal Guidelines."
-
Georgia Institute of Technology . "Chemical Waste Disposal | Environmental Health & Safety."
-
Cornell University . "7.2 Organic Solvents | Environment, Health and Safety."
-
Bucknell University . "Hazardous Waste Segregation."
-
US Environmental Protection Agency (EPA) . "Frequent Questions About Managing Hazardous Waste at Academic Laboratories."
-
Electronic Code of Federal Regulations (eCFR) . "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32."
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. epa.gov [epa.gov]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for risk mitigation. By understanding the why behind each procedural step, we transform safety protocols from a mandate into an integral part of our scientific practice.
Hazard Assessment: An In-depth Analysis
-
Halogenated Organic Moiety: Brominated organic compounds are known for their potential to cause skin, eye, and respiratory irritation.[1][2][3] Many are also classified as harmful if swallowed or inhaled.[3][4] The two bromine atoms on the imidazole ring increase the molecule's molecular weight and may enhance its persistence and potential for bioaccumulation.
-
Carboxylic Acid Group: Organic acids are corrosive and can cause burns upon contact with skin and eyes.[5][6][7] Inhalation of dust or aerosols can lead to respiratory tract irritation.[2][8][9]
-
Imidazole Ring: Imidazole derivatives themselves can be skin and eye irritants.[3][4]
Based on these structural alerts, we can logically infer the primary hazards associated with this compound.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effects | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Common toxicity profile for halogenated imidazoles. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[2][6][10] | Additive effects of the organic acid and brominated heterocyclic components. |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage.[2][6][10] | Characteristic of both organic acids and halogenated organic compounds. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[2][3][4] | A common hazard for powdered acidic and halogenated compounds. |
This proactive hazard identification is the cornerstone of a sound Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12]
Required Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified hazards. For 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid, a comprehensive PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is an engineering control. All handling of this compound, especially when in powdered form, must be conducted inside a properly functioning chemical fume hood.[1][13] This minimizes the risk of inhaling airborne particles.
Hand Protection: The Chemical Barrier
-
Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of organic chemicals.[1][13][14] They provide excellent protection against the anticipated hazards of this compound.
-
Glove Thickness: A standard nitrile examination glove is sufficient for handling small quantities. For extended contact or when cleaning up spills, heavier nitrile gloves are required.
-
Causality: The choice of nitrile is based on its resistance to a broad spectrum of chemicals, including acids and halogenated organics.[14] It is crucial to inspect gloves for any signs of degradation or puncture before each use.
Body Protection: Shielding from Incidental Contact
-
Lab Coat: A flame-resistant lab coat must be worn at all times.[14] It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Justification: The lab coat protects your skin and personal clothing from accidental splashes and spills.[13][14]
Eye and Face Protection: A Critical Necessity
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[15]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., handling larger quantities, working with solutions), splash-proof chemical goggles must be worn.[1][5] For maximum protection, a full-face shield should be worn in conjunction with chemical goggles.[5]
-
Rationale: The corrosive nature of the propanoic acid moiety and the severe irritation potential of the dibromo-imidazole component make eye protection non-negotiable.[6][10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form and quantity of the chemical.
Operational and Disposal Plans: From Bench to Waste
A comprehensive safety plan extends beyond PPE to include detailed procedures for handling, storage, emergencies, and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of unnecessary equipment and ignition sources.[1]
-
Don PPE: Put on all required PPE as determined by the workflow above.
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust.
-
Dispensing: Use a spatula to transfer the solid. Avoid creating dust clouds. If making a solution, add the solid slowly to the solvent.
-
Post-Handling: After use, securely close the container.[2] Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.
Storage Plan
-
Store the compound in a cool, dry, and well-ventilated area.[2][16]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][7]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[9][10]
-
The storage cabinet should be clearly labeled for organic acids or halogenated compounds.[5]
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Small Spill (in fume hood): De-energize ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others and call your institution's emergency response team.[5]
Disposal Plan
-
Chemical Waste: All waste containing 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid must be disposed of as hazardous waste.
-
Waste Containers: Use designated "Halogenated Organic Waste" containers.[13] Do not mix with other waste streams.
-
Contaminated Materials: All contaminated materials (gloves, absorbent pads, etc.) must also be placed in a sealed, labeled container for hazardous waste disposal.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations. Licensed hazardous waste facilities often use high-temperature incineration with appropriate emission controls for the destruction of brominated organic compounds.[17][18]
By integrating these detailed operational and disposal plans into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and the environment.
References
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European Chemicals Agency (ECHA). "Guidance documents." European Union. [Link]
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Darnell, A.J. "Bromination Process For Disposal Of Spilled Hazardous Materials." Environmental Protection Agency (1983). [Link]
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Lab Manager. "Health and Safety Compliance for the Research Laboratory." (2021). [Link]
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Princeton University Environmental Health & Safety. "Personal Protective Equipment Selection Guide." (2015). [Link]
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Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." [Link]
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ACS Publications. "Intermolecular Interactions in Bromo-, Methyl-, and Cyanoimidazole Derivatives." Crystal Growth & Design (2013). [Link]
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Thieme Chemistry. "Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole." (2023). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
